1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-9-10-6(4)3-8-5/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRUSLFGPDMCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidation of the Molecular Architecture: A Technical Guide to 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, proposed spectroscopic characteristics, a plausible synthetic route, and its potential biological significance, serving as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a bicyclic heteroaromatic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol .[1] The structure consists of a pyrazole ring fused to a pyridine ring, with a carboxylic acid group at the 5-position of the pyridine moiety. The presence of multiple nitrogen atoms and the carboxylic acid group suggests its potential as a scaffold for developing targeted therapeutics, particularly kinase inhibitors.
Caption: Structure and key properties of this compound.
Spectroscopic Data for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | COOH |
| ~8.90 | s | 1H | H-4 |
| ~8.60 | s | 1H | H-7 |
| ~8.30 | s | 1H | H-3 |
| ~14.0 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (Carboxylic Acid) |
| ~150.0 | C-7a |
| ~145.0 | C-3a |
| ~140.0 | C-4 |
| ~135.0 | C-7 |
| ~130.0 | C-3 |
| ~120.0 | C-5 |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1620-1580 | Medium-Strong | C=N and C=C stretching (Aromatic rings) |
| ~1450 | Medium | C-H bend |
| ~1300 | Medium | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular Ion) |
| 119 | [M - CO₂]⁺ |
| 92 | [M - CO₂ - HCN]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound.
Synthesis Protocol: A Plausible Route
A potential synthetic route involves the construction of the pyrazolo[3,4-c]pyridine core through a cycloaddition reaction, followed by functional group manipulations. A plausible approach could be adapted from the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines.
Caption: A logical workflow for the synthesis of the target compound.
Detailed Steps:
-
Starting Material: A suitably substituted pyridine derivative, such as a pyridine with electron-withdrawing groups to facilitate nucleophilic substitution, would be the starting point.
-
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at the 5-position of the pyridine ring.
-
Cycloaddition: Reaction of the halogenated pyridine with a hydrazine derivative to form the fused pyrazole ring. This step is crucial for constructing the bicyclic core.
-
Carboxylic Acid Formation: If the precursor at the 5-position is an ester or a nitrile, hydrolysis under acidic or basic conditions would yield the final carboxylic acid.
Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.
Potential Biological Activity and Signaling Pathway
Pyrazolopyridine derivatives are known to exhibit a range of biological activities, with many acting as inhibitors of protein kinases.[2] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Given its structural features, this compound could potentially act as a kinase inhibitor. A plausible target could be a member of the tyrosine kinase family, which is often implicated in cancer progression.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed spectroscopic data and biological activity.
References
An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the construction of a key intermediate, 5-chloro-1H-pyrazolo[3,4-c]pyridine, followed by its conversion to the target carboxylic acid.
The methodologies described herein are based on established chemical literature and standard organic synthesis techniques, providing a robust framework for the preparation of this important molecule.
Overall Synthetic Pathway
The proposed synthesis commences with the formation of the pyrazolo[3,4-c]pyridine core, followed by a functional group interconversion to install the carboxylic acid at the 5-position.
Caption: Proposed overall synthetic pathway for this compound.
Stage 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This stage focuses on the construction of the core heterocyclic system. The experimental protocol is adapted from established procedures for the synthesis of similar pyrazolo[3,4-c]pyridine scaffolds.
Experimental Workflow: Stage 1
Caption: Experimental workflow for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.
Detailed Experimental Protocol: Stage 1
Step 1.1: Synthesis of 2-Hydrazinyl-5-chloropyridine hydrochloride
-
In a round-bottom flask, dissolve 2-amino-5-chloropyridine in concentrated hydrochloric acid.
-
Cool the solution to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for 30 minutes at 0°C.
-
To this solution, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise, keeping the temperature below 10°C.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 2-hydrazinyl-5-chloropyridine hydrochloride.
Step 1.2: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)hydrazono)propanoate
-
Suspend 2-hydrazinyl-5-chloropyridine hydrochloride in ethanol in a round-bottom flask.
-
Add ethyl 2-oxopropanoate to the suspension.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry to obtain the hydrazone product.
Step 1.3: Synthesis of 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
In a round-bottom flask, suspend the hydrazone from the previous step in a mixture of 1,2-dichloroethane (DCE) and acetic anhydride.
-
Heat the mixture to 90°C.
-
Add sodium nitrite portion-wise over 1 hour.
-
Stir the reaction mixture at 90°C for 2 hours.
-
Cool the mixture to room temperature and carefully pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylated product, which can be used in the next step without further purification.
Step 1.4: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Dissolve the crude acetylated intermediate in anhydrous methanol.
-
Add sodium methoxide to the solution and stir at room temperature for 15 minutes.
-
Quench the reaction by adding a methanolic HCl solution until the pH is acidic.
-
Concentrate the mixture under reduced pressure.
-
Take up the residue in water, adjust the pH to 10 with aqueous sodium hydroxide, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Quantitative Data: Stage 1
| Step | Starting Material | Reagents | Solvent | Product | Typical Yield |
| 1.1 | 2-Amino-5-chloropyridine | 1. NaNO₂, HCl2. SnCl₂ | Water | 2-Hydrazinyl-5-chloropyridine HCl | ~75% |
| 1.2 | 2-Hydrazinyl-5-chloropyridine HCl | Ethyl 2-oxopropanoate | Ethanol | Ethyl 2-((5-chloropyridin-2-yl)hydrazono)propanoate | ~85% |
| 1.3 | Hydrazone intermediate | NaNO₂, Ac₂O | DCE | 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | ~90% (crude) |
| 1.4 | Acetylated intermediate | NaOMe, MeOH | Methanol | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | ~95% |
Stage 2: Synthesis of this compound
This stage involves the conversion of the 5-chloro substituent to the target carboxylic acid via a two-step cyanation-hydrolysis sequence. This is a well-established method for the synthesis of carboxylic acids from aryl halides.
Experimental Workflow: Stage 2
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Stage 2
Step 2.1: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
-
To a dry reaction vessel, add 5-chloro-1H-pyrazolo[3,4-c]pyridine, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 120°C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile.
Step 2.2: Synthesis of this compound
-
Suspend 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile in an aqueous solution of sodium hydroxide (e.g., 10 M).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Quantitative Data: Stage 2
| Step | Starting Material | Reagents | Solvent | Product | Typical Yield |
| 2.1 | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | ~70-80% |
| 2.2 | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | aq. NaOH, HCl | Water | This compound | ~85-95% |
Disclaimer: The experimental protocols provided are intended as a guide and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazolopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridines, a class of bicyclic heteroaromatic compounds, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to the development of blockbuster drugs and a plethora of investigational agents. This technical guide provides an in-depth exploration of the discovery and historical development of the pyrazolopyridine core, detailing the seminal synthetic strategies, key experimental protocols, and the evolution of their therapeutic applications.
Early Discovery and Foundational Syntheses
The journey of pyrazolopyridines began in the early 20th century, with the first documented synthesis of a member of this class, a monosubstituted 1H-pyrazolo[3,4-b]pyridine, by Ortoleva in 1908. This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine. Just three years later, in 1911, Bülow expanded on this foundation by synthesizing N-phenyl-3-methyl substituted derivatives from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid. These early syntheses, while groundbreaking, were often limited in scope and yield.
The subsequent decades saw the gradual development of more versatile and efficient synthetic methodologies, enabling the exploration of the diverse chemical space offered by the five possible pyrazolopyridine isomers:
-
Pyrazolo[3,4-b]pyridine: The most extensively studied isomer, often synthesized via the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.
-
Pyrazolo[1,5-a]pyridine: Typically prepared through [3+2] cycloaddition reactions of N-aminopyridinium ylides with alkynes or alkenes.
-
Pyrazolo[3,4-c]pyridine: Syntheses often involve the construction of the pyridine ring onto a pre-existing pyrazole core.
-
Pyrazolo[4,3-c]pyridine: This isomer has been synthesized through various strategies, including those starting from substituted pyridines.
-
Pyrazolo[4,3-b]pyridine: Efficient synthetic routes to this isomer have been developed from readily available 2-chloro-3-nitropyridines.
A significant advancement in the synthesis of pyrazolo[3,4-b]pyridines was the application of the Gould-Jacobs reaction . This method, traditionally used for quinoline synthesis, was adapted to use 3-aminopyrazoles in place of anilines, reacting with diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines.
Key Experimental Protocols
To provide a practical understanding of the foundational synthetic work, detailed methodologies for key historical syntheses are presented below.
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives (Bülow, 1911)
A solution of 1-phenyl-3-methyl-5-aminopyrazole in glacial acetic acid is treated with a 1,3-diketone (e.g., acetylacetone). The reaction mixture is heated under reflux for several hours. Upon cooling, the product crystallizes and is collected by filtration. Recrystallization from a suitable solvent, such as ethanol, affords the pure N-phenyl-3-methyl-substituted 1H-pyrazolo[3,4-b]pyridine.
Gould-Jacobs Reaction for 4-Chloro-1H-Pyrazolo[3,4-b]pyridines
A mixture of a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate is heated at a high temperature (typically 120-140 °C) for a specified time. The intermediate anilinomethylenemalonate is then cyclized by heating at an even higher temperature (around 250 °C), often in a high-boiling solvent like diphenyl ether. The resulting 4-hydroxypyrazolopyridine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative.
The Rise of Pyrazolopyridines in Drug Discovery
The structural similarity of pyrazolopyridines to purines sparked interest in their potential as antimetabolites and enzyme inhibitors. This led to the investigation of their biological activities across a wide range of therapeutic areas.
Quantitative Biological Data of Early Pyrazolopyridine Derivatives
The following tables summarize key quantitative data for representative pyrazolopyridine compounds, highlighting their diverse biological activities.
| Compound ID | Pyrazolopyridine Core | Target | IC₅₀ (nM) | Reference |
| Compound 1 | Pyrazolo[3,4-b]pyridine | CDK2 | 570 | |
| Compound 2 | Pyrazolo[3,4-b]pyridine | c-Met | 4 |
Spectroscopic Analysis of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The spectroscopic signature of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid is determined by its constituent functional groups: a pyrazole ring, a pyridine ring, and a carboxylic acid moiety. The following tables summarize the anticipated data for ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazole N-H | 13.0 - 15.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
| Carboxylic Acid O-H | 11.0 - 13.0 | Broad Singlet | Exchangeable with D₂O. |
| Pyridine H | 8.5 - 9.5 | Doublet | The exact shifts of the pyridine protons will depend on their position relative to the nitrogen and the pyrazole ring. |
| Pyridine H | 7.5 - 8.5 | Doublet | The exact shifts of the pyridine protons will depend on their position relative to the nitrogen and the pyrazole ring. |
| Pyrazole C-H | 7.0 - 8.0 | Singlet | The chemical shift of the pyrazole proton. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid C=O | 165 - 175 | |
| Pyridine C | 140 - 160 | Quaternary and CH carbons of the pyridine ring. |
| Pyrazole C | 130 - 150 | Quaternary and CH carbons of the pyrazole ring. |
| Pyridine C | 120 - 140 | Quaternary and CH carbons of the pyridine ring. |
| Pyrazole C | 110 - 130 | Quaternary and CH carbons of the pyrazole ring. |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding.[1] |
| N-H (Pyrazole) | 3100 - 3300 | Medium, Broad | |
| C-H (Aromatic) | 3000 - 3100 | Medium | |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Conjugation with the pyridine ring may shift this to a lower wavenumber.[1] |
| C=N (Pyridine/Pyrazole) | 1580 - 1650 | Medium to Strong | |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, Broad |
Table 4: Predicted Mass Spectrometry (MS) Data
| Technique | Expected [M+H]⁺ or [M-H]⁻ | Key Fragmentation Pathways |
| Electrospray Ionization (ESI) | Positive Mode: m/z 164.0455Negative Mode: m/z 162.0309 | Loss of H₂O (water)Loss of CO (carbon monoxide)Loss of CO₂ (carbon dioxide)[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[3] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.
2.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]
-
Instrument Setup: The ¹³C NMR spectrum is recorded on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is necessary compared to ¹H NMR.
-
Data Processing: Similar processing steps as for ¹H NMR are applied. Chemical shifts are referenced to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): The compound, being a solid, can be prepared as a KBr (potassium bromide) pellet.[5]
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[6] The solution is then further diluted to a final concentration of about 1-10 µg/mL.
-
Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is recorded over a suitable m/z range. For fragmentation studies (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID).
-
Data Processing: The acquired mass spectra are analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide on Derivatives of the 1H-Pyrazolo[3,4-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry. Its structural resemblance to purine bases makes it a compelling candidate for interacting with a variety of biological targets. While literature specifically detailing derivatives of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is limited, extensive research into closely related analogs, particularly the 7-oxo-4,5,6,7-tetrahydro derivatives, provides a robust foundation for understanding the synthesis, biological activity, and therapeutic potential of this chemical class. This guide synthesizes available data on these key analogs to inform future research and development.
Section 1: 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors
A significant body of research has focused on the saturated lactam derivatives of the 1H-pyrazolo[3,4-c]pyridine core as potent inhibitors of human eosinophil phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the inflammatory cascade, hydrolyzing cyclic adenosine monophosphate (cAMP). Its inhibition leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells.
High-throughput screening identified 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a novel PDE4 inhibitor.[1][2] This discovery prompted extensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
Structure-Activity Relationship (SAR) and Optimization
Initial optimization efforts focused on substitutions around the core scaffold, leading to analogs with significantly improved potency, exhibiting IC50 values in the low micromolar to nanomolar range (0.03-1.6 µM).[1][2] A key challenge with this series was improving physicochemical properties. A pivotal advancement was the modification of the lactam moiety by fusing it into a triazolo ring. This structural change yielded the 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine series, which provided non-ionizable analogs with melting points suitable for micronization.
Further SAR exploration at the 3-position of this new tricyclic system led to the identification of a 2-thienyl analog, Tofimilast . Tofimilast emerged as a potent PDE4 inhibitor with the added benefits of low oral bioavailability and a lack of emesis-associated behaviors in preclinical models, a common side effect for PDE4 inhibitors.
The table below summarizes the inhibitory activity of key analogs.
| Compound ID | Core Structure | R1-Group | R3-Group | R6-Group | PDE4 IC50 (µM) |
| 11 | Tetrahydro-pyrazolo[3,4-c]pyridine | 4-Fluorophenyl | Ethyl | Phenyl | ~1.6 |
| 22 (CP-220,629) | Tetrahydro-pyrazolo[3,4-c]pyridine | Varied | Varied | Varied | 0.44 |
| Tofimilast (19) | Dihydro-pyrazolo-triazolo-pyridine | Varied | 2-Thienyl | Varied | Potent |
Mechanism of Action: PDE4 Inhibition
PDE4 inhibitors like roflumilast and the compounds discussed here exert their anti-inflammatory effects by increasing intracellular levels of cAMP.[3] This elevation in cAMP leads to the suppression of a wide range of inflammatory processes, including:
-
Inhibition of cytokine and chemokine release from inflammatory cells such as neutrophils, eosinophils, macrophages, and T-cells.[4][5]
-
Reduction of reactive oxygen species (ROS) formation.[3]
-
Inhibition of inflammatory cell proliferation and chemotaxis.[5]
-
Suppression of mucus hypersecretion and improvement of ciliary beat frequency.[3]
These actions collectively reduce airway inflammation and remodeling, making PDE4 inhibitors effective in treating inflammatory respiratory diseases like COPD and asthma.[4][6][7]
Caption: Mechanism of PDE4 Inhibition by 1H-Pyrazolo[3,4-c]pyridine Derivatives.
Section 2: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic Acid Derivatives
While the primary focus of this guide is the 5-carboxylic acid isomer, the synthesis of the 3-carboxylic acid analog provides critical insights into constructing the core heterocyclic system. These compounds serve as key intermediates in the synthesis of the anticoagulant drug Apixaban.[8]
Synthetic Pathway
The synthesis of the 1H-pyrazolo[3,4-c]pyridine-3-carboxylate core can be achieved through a multi-step sequence.[8] A key step involves the Japp-Klingemann reaction.[8] The general workflow is as follows:
-
Pyridine Ring Formation: An iodine-substituted piperidine is treated with chloroform and a lactam to form a substituted pyridine precursor.[8]
-
Pyrazolo-Pyridine Carboxylate Synthesis: The key intermediate is synthesized from 4-methoxy aniline via a diazotization reaction, followed by a Japp-Klingemann reaction with 2-chloro ethyl acetate to yield the pyrazolo-pyridine carboxylate.[8]
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.[8]
Caption: Synthetic workflow for 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid.
Experimental Protocols
General Procedure for Synthesis of 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: [8]
-
Ester Formation: A solution of the appropriate ester intermediate (1 equivalent) is prepared in a 3:1 mixture of Methanol:Water.
-
Hydrolysis: Sodium hydroxide (NaOH, 3 equivalents) is added to the solution.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is acidified using dilute hydrochloric acid (HCl).
-
Isolation: The resulting solid precipitate is filtered, washed thoroughly with water, and dried under vacuum to yield the final carboxylic acid product.
Characterization Data for a Representative Carboxylic Acid Derivative: [8]
-
Appearance: Solid, yellow color
-
Melting Point: 244°C
-
LCMS: Observed mass: 517.9792 [M+1], Calculated mass: 518.05 [M+1]
Section 3: Other Biologically Active Pyrazolopyridine Derivatives
The broader family of pyrazolopyridines, including isomers like pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine, exhibits a wide range of pharmacological activities, highlighting the versatility of the core scaffold.
-
Antimycobacterial Activity: 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (MTB) pantothenate synthetase.[9] One potent compound demonstrated an IC50 of 21.8 µM against the enzyme and a minimum inhibitory concentration (MIC) of 26.7 µM against MTB.[9]
-
Anxiolytic Agents: A series of pyrazolo[4,3-c]pyridines has been explored as potential anxiolytic agents, with some compounds showing higher affinity for central benzodiazepine receptors than diazepam.
-
Antitumor Activity: Pyrazolo[4,3-c]pyridine derivatives have shown a broad spectrum of antitumor activity.
-
Trypanocidal Activity: Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction, a novel target for treating trypanosomal infections.[10]
Conclusion
The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry. While direct research on the 5-carboxylic acid derivatives is an emerging area, the extensive development of 7-oxo-tetrahydro analogs as potent PDE4 inhibitors and the established synthetic routes for the 3-carboxylic acid isomers provide a clear and actionable roadmap for researchers. The proven anti-inflammatory, antithrombotic, and antimicrobial potential within the broader pyrazolopyridine family underscores the significant opportunities for discovering novel therapeutics based on the this compound framework. Future work should focus on adapting known synthetic strategies to produce the 5-carboxylic acid target and exploring its derivatization to build libraries for screening against a variety of biological targets.
References
- 1. 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as novel inhibitors of human eosinophil phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a three-step sequence commencing with the preparation of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, followed by a palladium-catalyzed carbonylation to introduce an ester functionality, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. The protocols are designed to be robust and scalable for laboratory settings.
Introduction
Pyrazolopyridine derivatives are a significant class of heterocyclic compounds that are prevalent in numerous biologically active molecules and approved pharmaceuticals. Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including but not limited to, kinase inhibition, antiviral, and anti-inflammatory effects. The targeted molecule, this compound, serves as a versatile building block for the synthesis of more complex derivatives and compound libraries for high-throughput screening. The introduction of the carboxylic acid moiety at the 5-position provides a convenient handle for further chemical modifications, such as amide bond formation.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step reaction sequence:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This protocol outlines the synthesis of the key intermediate, 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Materials:
-
3-Amino-4-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride (Ac₂O)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Hydrobromic acid (HBr, 48%)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Diazotization and Bromination: To a stirred solution of 3-amino-4-methylpyridine (1.0 eq) in a mixture of 48% HBr and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Neutralization: The reaction mixture is carefully neutralized with a saturated aqueous solution of sodium hydroxide at 0 °C.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-bromo-4-methylpyridine.
-
Acetylation: The crude 3-bromo-4-methylpyridine is dissolved in acetic anhydride and heated to reflux for 2 hours. The excess acetic anhydride is removed under reduced pressure.
-
Cyclization: The resulting acetamido derivative is dissolved in 1,2-dichloroethane. Sodium nitrite (3.0 eq) is added, and the mixture is heated to 90 °C for 20 hours.[1]
-
Deacetylation: The reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is dissolved in methanol, and sodium methoxide (1.5 eq) is added. The mixture is stirred at room temperature for 1 hour.[1]
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | 3-Amino-4-methylpyridine | NaNO₂, HBr, Ac₂O, NaOMe | DCE, MeOH | 60-70 |
Step 2: Synthesis of Ethyl 1H-Pyrazolo[3,4-c]pyridine-5-carboxylate
This protocol describes the palladium-catalyzed carbonylation of the 5-bromo intermediate to the corresponding ethyl ester.
Materials:
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH), absolute
-
Carbon monoxide (CO) gas or a CO surrogate (e.g., Molybdenum hexacarbonyl, Mo(CO)₆)
-
Toluene
Procedure:
-
Reaction Setup: A dry Schlenk flask is charged with 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.10 eq).
-
Solvent and Reagent Addition: Anhydrous toluene, absolute ethanol (5.0 eq), and triethylamine (2.0 eq) are added to the flask.
-
Carbonylation: The flask is evacuated and backfilled with carbon monoxide gas (1 atm balloon) or a CO surrogate is added. The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate.
Quantitative Data:
| Compound | Starting Material | Catalyst/Reagents | Solvent | Yield (%) |
| Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Pd(OAc)₂, dppp, CO (or surrogate), Et₃N, EtOH | Toluene | 75-85 |
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.
Materials:
-
Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
Hydrolysis Reaction: To a solution of ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v), lithium hydroxide (2.0 eq) is added. The reaction mixture is stirred at room temperature for 4-8 hours, or until the starting material is consumed as monitored by TLC.
-
Acidification: The reaction mixture is cooled in an ice bath and acidified to pH 3-4 with 1 M HCl. A precipitate should form upon acidification.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| This compound | Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | LiOH or NaOH | THF/H₂O | >90 |
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key transformations in the synthesis of the target molecule.
References
Application Notes & Protocols: Using Pyrazolopyridine Compounds in Kinase Inhibitor Assays
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes. Their deregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.[1][2] The pyrazolopyridine scaffold is recognized as a privileged heterocyclic core in kinase inhibitor discovery, forming the basis of several anti-cancer drugs.[3][4] Compounds based on this structure, such as 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid and its derivatives, are of significant interest for their potential to selectively inhibit various protein kinases.
This document provides detailed protocols for evaluating the inhibitory activity of pyrazolopyridine-based compounds using both biochemical and cell-based kinase inhibitor assays. The protocols described herein are generalized for determining the half-maximal inhibitory concentration (IC50) and for assessing target engagement within a cellular context.
Application Overview
These protocols are designed for researchers, scientists, and drug development professionals to:
-
Determine the in vitro potency (IC50) of pyrazolopyridine compounds against specific kinases using a luminescence-based biochemical assay.
-
Assess the cellular activity of inhibitors by measuring the phosphorylation of a downstream kinase substrate in a relevant cell line.
-
Generate robust and reproducible data for structure-activity relationship (SAR) studies and lead optimization.[5]
Hypothetical Performance Data
The following table summarizes representative inhibitory activities of a hypothetical test compound, PPC-Inhibitor-A (based on the 1H-Pyrazolo[3,4-C]pyridine scaffold), against a panel of cancer-relevant kinases. Data was generated using the ADP-Glo™ Kinase Assay (Protocol 5.1).
| Target Kinase | Substrate | ATP Conc. (µM) | PPC-Inhibitor-A IC50 (nM) | Control Inhibitor | Control IC50 (nM) |
| CDK2/Cyclin A | Histone H1 | 10 | 45 | Roscovitine | 390[6] |
| c-Met | Poly(Glu, Tyr) | 15 | 12 | Crizotinib | 11[7] |
| HPK1 (MAP4K1) | MYC (1-103) | 10 | 150 | Compound 16 (ref) | ~144[5] |
| SRC | SRCtide | 10 | 850 | PP1 | 170 |
| ABL | ABLtide | 10 | >10,000 | Imatinib | 600 |
Note: IC50 values can vary based on specific assay conditions, including ATP concentration and enzyme/substrate source.[7]
Signaling Pathway Context: c-Met
The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion.[7] Its aberrant activation is a known driver in various cancers.[8] Pyrazolopyridine derivatives have shown potent inhibitory activity against c-Met.[8] The diagram below illustrates the canonical HGF/c-Met signaling pathway and the point of inhibition.
Caption: The HGF/c-Met signaling pathway and its inhibition by a pyrazolopyridine compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a method to determine the IC50 value of a test compound by quantifying the amount of ADP produced in a kinase reaction.[7][9] The ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.
Workflow Diagram:
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Applications of Pyrazolopyridines in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines and its ability to act as a bioisostere. This structural feature allows pyrazolopyridine derivatives to effectively interact with a wide range of biological targets, particularly ATP-binding sites within kinases. Consequently, this class of compounds has emerged as a cornerstone in the development of targeted therapies for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document provides detailed application notes on the diverse roles of pyrazolopyridines, comprehensive experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows.
Application Notes
Pyrazolopyridines as Potent Kinase Inhibitors in Oncology
Pyrazolopyridines have demonstrated remarkable success as kinase inhibitors in the field of oncology. Their ability to mimic the purine core of ATP allows them to competitively bind to the hinge region of kinase active sites, leading to potent and often selective inhibition. Several pyrazolopyridine-based drugs have received regulatory approval or are in late-stage clinical development, targeting key oncogenic drivers.
-
c-Met Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in various cancers. Glumetinib (SCC244), a pyrazolopyridine derivative, is a highly selective and potent c-Met inhibitor.
-
ATR Inhibitors: Ataxia telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR). Inhibiting ATR can induce synthetic lethality in tumors with deficiencies in other DDR pathways. Camonsertib (RP-3500) is a selective pyrazolopyridine-based ATR inhibitor.
-
BCR-ABL Inhibitors: The fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML). Olverembatinib (HQP1351) is a third-generation BCR-ABL inhibitor with a pyrazolopyridine core, effective against wild-type and mutated forms of the kinase, including the challenging T315I mutation.[1]
Pyrazolopyridines in the Treatment of Neurodegenerative Diseases
The therapeutic potential of pyrazolopyridines extends to neurodegenerative disorders, where they are being explored as modulators of key enzymes involved in disease pathology.
-
GSK-3β Inhibitors: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Pyrazolopyridine derivatives have been developed as potent GSK-3β inhibitors, aiming to reduce tau pathology.
-
MAGL Inhibitors: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL elevates 2-AG levels, which can exert neuroprotective and anti-inflammatory effects. Pyrazolopyridine-based compounds are being investigated as MAGL inhibitors for the treatment of neuroinflammatory conditions.
Quantitative Data on Pyrazolopyridine-Based Inhibitors
The following tables summarize the in vitro potency of representative pyrazolopyridine derivatives against their respective targets.
Table 1: Pyrazolopyridine-Based Kinase Inhibitors in Oncology
| Compound Name | Target Kinase | IC50 (nM) | Selectivity Highlights |
| Glumetinib (SCC244) | c-Met | 0.42 | >2400-fold selective over 312 other kinases.[2][3][4][5][6] |
| Camonsertib (RP-3500) | ATR | 1.0 | 30-fold selective for ATR over mTOR; >2000-fold over ATM, DNA-PK, and PI3Kα.[7] |
| Olverembatinib (HQP1351) | BCR-ABL (WT) | 0.34 | Potent against wild-type and T315I mutant BCR-ABL.[8] |
| Olverembatinib (HQP1351) | BCR-ABL (T315I) | 0.68 | Effective against the T315I "gatekeeper" mutation.[8] |
Table 2: Pyrazolopyridine-Based Inhibitors for Neurodegenerative and Inflammatory Diseases
| Compound Class | Target Enzyme | Representative IC50 (nM) | Therapeutic Rationale |
| Pyrrolo[2,3-b]pyridine Derivative | GSK-3β | 0.35 | Inhibition of tau hyperphosphorylation in Alzheimer's disease.[9] |
| Pyrazolopyridine Derivative | MAGL | - | Elevation of 2-AG for neuroprotection and anti-inflammatory effects. |
Experimental Protocols
General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Core
This protocol describes a common method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold.
Materials:
-
2-chloro-3-acetylpyridine
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-3-acetylpyridine (1 equivalent) and ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 1H-pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for determining the IC50 of a pyrazolopyridine inhibitor against a target kinase using the luminescent ADP-Glo™ assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Pyrazolopyridine inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyridine inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the pyrazolopyridine inhibitor dilutions. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Add the purified kinase to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This protocol describes the use of an MTS assay to evaluate the cytotoxic effects of pyrazolopyridine compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
96-well clear-bottom cell culture plates
-
Pyrazolopyridine compound (dissolved in DMSO)
-
MTS reagent
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for 72 hours.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Signaling Pathway Diagrams
Caption: c-MET signaling pathway inhibited by Glumetinib.
Caption: BCR-ABL signaling pathway inhibited by Olverembatinib.
Caption: ATR signaling pathway inhibited by Camonsertib.
Caption: GSK-3β pathway in Alzheimer's, inhibited by pyrazolopyridines.
Experimental Workflow and Logical Relationship Diagrams
Caption: Workflow for pyrazolopyridine kinase inhibitor discovery.
Caption: SAR logic for pyrazolopyridine inhibitor optimization.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer’s disease | BioWorld [bioworld.com]
Application Notes and Protocols for 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid. This heterocyclic scaffold is of interest in medicinal chemistry due to its structural similarity to purines, suggesting its potential as a kinase inhibitor or modulator of other biological targets.
Introduction
Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, including protein kinases. The specific isomer, 1H-Pyrazolo[3,4-c]pyridine, and its derivatives are being explored for their therapeutic potential. This document outlines the synthesis of the key intermediate, 5-bromo-1H-pyrazolo[3,4-c]pyridine, and its subsequent conversion to this compound. Furthermore, potential reaction schemes and a hypothetical biological signaling pathway are presented to guide further research and application.
Data Presentation
Table 1: Summary of Key Synthetic Intermediates and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C₆H₄BrN₃ | 198.02 | 85-95 | ¹H NMR, ¹³C NMR, MS |
| This compound | C₇H₅N₃O₂ | 163.13 | 60-75 (estimated) | ¹H NMR, ¹³C NMR, MS, IR |
Table 2: Spectroscopic Data for 5-Bromo-1H-pyrazolo[3,4-c]pyridine
| Type | Solvent | Chemical Shifts (δ) / m/z |
| ¹H NMR | CDCl₃ | 8.65 (s, 1H), 8.12 (s, 1H), 7.85 (s, 1H), (NH proton may be broad) |
| ¹³C NMR | CDCl₃ | 145.2, 142.8, 135.1, 121.9, 118.5, 115.6 |
| Mass Spec (EI) | - | m/z 197/199 (M+) |
Note: Spectroscopic data are representative and may vary slightly based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.
Materials:
-
2-Amino-5-bromopyridine
-
Acetic anhydride
-
1,2-Dichloroethane (DCE)
-
Sodium nitrite (NaNO₂)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acetylation: In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) in 1,2-dichloroethane (DCE). Add acetic anhydride (1.2 eq) dropwise at room temperature. Stir the mixture for 1 hour.
-
Diazotization and Cyclization: Cool the reaction mixture to 0°C in an ice bath. Add sodium nitrite (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux (approximately 85°C) for 18-24 hours.
-
Work-up and Deacetylation: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator. Dissolve the crude residue in methanol (MeOH) and add a solution of sodium methoxide (25 wt% in MeOH, 2.0 eq). Stir the mixture at room temperature for 1-2 hours.
-
Purification: Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Protocol 2: Synthesis of this compound
This protocol describes a potential palladium-catalyzed carboxylation of the 5-bromo intermediate.
Materials:
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or other suitable base
-
Dimethylformamide (DMF) or other suitable solvent
-
Carbon monoxide (CO) gas (handle with extreme caution in a well-ventilated fume hood)
-
Methanol (MeOH) for esterification (optional, followed by hydrolysis)
-
Hydrochloric acid (HCl)
-
Standard high-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup: To a high-pressure reaction vessel, add 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.10 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) and triethylamine (3.0 eq) to the vessel. If proceeding via esterification, add methanol (5.0 eq).
-
Carboxylation: Seal the vessel and purge with carbon monoxide (CO) gas several times. Pressurize the vessel with CO (e.g., 10 atm) and heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.
-
Work-up and Hydrolysis (if ester was formed): After cooling to room temperature, carefully vent the CO gas in a fume hood. If the methyl ester was formed, add an aqueous solution of sodium hydroxide (NaOH, 2M) and stir at room temperature or heat gently to hydrolyze the ester.
-
Purification: Acidify the reaction mixture with hydrochloric acid (HCl, 2M) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Hypothetical Signaling Pathway Involvement
Given the structural similarity of pyrazolopyridines to purines, they are often investigated as kinase inhibitors. The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as an inhibitor of a generic protein kinase, thereby blocking a downstream signaling cascade involved in cell proliferation.
Caption: Inhibition of a generic kinase signaling pathway.
Functionalization of the Carboxylic Acid Group of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the carboxylic acid group of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid. This versatile scaffold is of significant interest in medicinal chemistry, and the ability to modify its carboxylic acid moiety is crucial for the development of novel therapeutic agents. The following sections detail common and effective methods for converting the carboxylic acid into amides and esters, key functional groups in many biologically active molecules.
Introduction
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic motif found in a variety of pharmacologically active compounds. The carboxylic acid at the 5-position serves as a valuable synthetic handle for introducing diverse substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The primary methods for functionalizing this carboxylic acid group are amide bond formation and esterification. The choice of method and specific reagents will depend on the desired final compound and the properties of the coupling partner (amine or alcohol).
I. Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid. Several reliable methods exist for this transformation.
A. Overview of Amide Coupling Strategies
The general approach involves the use of a coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress side reactions and minimize racemization when chiral amines are used.
A logical workflow for amide synthesis is depicted below:
Figure 1: General workflow for amide bond formation.
B. Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a reliable and widely used method for the synthesis of amides from carboxylic acids and amines, including those that may be less reactive.
-
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.
-
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Triethylamine (TEA) or DIPEA (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM or DMF.
-
Add EDC·HCl to the solution and stir for 15-30 minutes at room temperature to form the active ester.
-
Add the amine and the base (TEA or DIPEA) to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
-
C. Quantitative Data Summary
The choice of coupling reagent can influence the reaction yield and time. The following table summarizes typical yields for different coupling agents based on literature for similar heterocyclic carboxylic acids.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Reference |
| HATU | - | DIPEA | 85-95 | [1] |
| EDC·HCl | HOBt | DIPEA | 70-90 | [2] |
| PyBOP | - | DIPEA | 80-95 | [2] |
| CDI | - | - | 60-85 | [3] |
II. Esterification
Esterification is another critical functionalization reaction, often employed to improve a compound's permeability and oral bioavailability by masking the polar carboxylic acid group.
A. Overview of Esterification Strategies
Common methods for esterification of carboxylic acids include Fischer esterification under acidic conditions and reactions involving activating agents. For a sensitive substrate like this compound, milder methods are generally preferred to avoid potential side reactions on the heterocyclic core.
The workflow for esterification via acid activation is illustrated below:
Figure 2: General workflow for esterification.
B. Experimental Protocols
Protocol 3: Thionyl Chloride Mediated Esterification
This method proceeds via the formation of a highly reactive acyl chloride intermediate.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (2.0 equivalents)
-
Alcohol (used as solvent or in excess)
-
Anhydrous Toluene or Dichloromethane (optional, as co-solvent)
-
-
Procedure:
-
Suspend this compound in the alcohol or a mixture of the alcohol and an inert solvent like toluene.
-
Carefully add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding the mixture to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Phosphorus Oxychloride (POCl₃) Mediated Esterification
This is another effective method for converting carboxylic acids to esters under relatively mild conditions.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) (1.5 equivalents)
-
Alcohol (used as solvent)
-
Pyridine (optional, as a base)
-
-
Procedure:
-
Dissolve or suspend this compound in the desired alcohol.
-
Cool the mixture to 0 °C and slowly add POCl₃. If pyridine is used, it can be added at this stage.
-
Stir the reaction at room temperature for 4-24 hours. For less reactive alcohols, gentle heating may be required.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 3.
-
Purify by column chromatography.
-
C. Quantitative Data Summary
The following table provides an overview of typical reaction conditions and yields for the esterification of heterocyclic carboxylic acids.
| Method | Reagent | Solvent | Temperature | Typical Yield (%) | Reference |
| Fischer Esterification | H₂SO₄ | Alcohol | Reflux | 60-80 | [4] |
| Acyl Chloride Formation | SOCl₂ | Alcohol | Reflux | 75-90 | [5] |
| POCl₃ Activation | POCl₃ | Alcohol | RT to Reflux | 70-90 | |
| Carbodiimide Coupling | DCC | DCM | RT | 60-85 | [2] |
III. Troubleshooting and Considerations
-
Low Solubility: this compound and its derivatives may have limited solubility in some organic solvents. DMF, DMSO, or mixtures with chlorinated solvents may be necessary.
-
Side Reactions: The nitrogen atoms in the pyrazolopyridine ring are potential sites for side reactions, especially under harsh acidic or basic conditions. It is crucial to use mild reagents and carefully control the reaction temperature.
-
Purification: The polar nature of the pyrazolopyridine core can make purification challenging. Reverse-phase chromatography may be a useful alternative to normal-phase silica gel chromatography for highly polar products.
-
Activation of the Heterocycle: Strong activating agents could potentially react with the nitrogen atoms of the heterocyclic core. The choice of a suitable activating agent is critical for a successful reaction.
By following these detailed protocols and considering the potential challenges, researchers can effectively functionalize the carboxylic acid group of this compound to generate a diverse library of compounds for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for the Quantification of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is essential for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The provided methods are based on established analytical principles for similar molecular structures and offer robust starting points for method development and validation.
Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method provides a robust and widely accessible approach for the quantification of this compound in various sample matrices.
Data Presentation: Representative HPLC Method Validation Parameters
The following table summarizes typical performance characteristics for a validated RP-HPLC-UV method for a small molecule like this compound. These values are illustrative and should be confirmed during in-house method validation.[1][2][3][4][5][6]
| Parameter | Representative Value | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL | Dependent on application |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95 - 105% |
| Precision (% RSD) | < 2.0% | ≤ 2% for intra- and inter-day |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
Experimental Protocol: RP-HPLC-UV Method
This protocol outlines a general procedure for the quantification of this compound using RP-HPLC with UV detection.[7][8][9][10][11][12]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or Phosphoric acid (analytical grade)
-
Sample diluent (e.g., 50:50 Acetonitrile:Water)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-17 min: 80% B
-
17-18 min: 80-10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 254 nm or a wavelength of maximum absorbance determined by UV scan.[7]
4. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the reference standard in the sample diluent (e.g., 1 mg/mL). Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation (General):
-
Accurately weigh the sample.
-
Dissolve the sample in the sample diluent.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.[13]
-
5. Analysis Workflow:
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.
Data Presentation: Representative LC-MS/MS Method Validation Parameters
The following table provides typical performance characteristics for a validated LC-MS/MS method.
| Parameter | Representative Value | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.998 | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL | Dependent on application |
| Limit of Detection (LOD) | 0.05 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 85 - 115% |
| Precision (% RSD) | < 15.0% | ≤ 15% |
| Matrix Effect | 85 - 115% | Within acceptable range |
Experimental Protocol: LC-MS/MS Method
This protocol describes a general approach for quantifying this compound using LC-MS/MS.[14][15][16][17]
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 or HILIC column suitable for LC-MS.
3. LC and MS Conditions:
-
LC Mobile Phase A: 0.1% Formic Acid in Water
-
LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized for separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: ESI Positive
-
MS/MS Transitions:
-
Determine the precursor ion (M+H)+ for the analyte and IS.
-
Optimize fragmentation to select the most intense and stable product ions.
-
Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
4. Sample Preparation (from Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
5. Analysis Workflow:
Section 3: UV-Vis Spectrophotometry
This method is suitable for the quantification of the pure substance or in simple formulations where interfering substances are absent.
Data Presentation: Representative UV-Vis Spectrophotometry Method Validation Parameters
The following table shows typical performance characteristics for a UV-Vis spectrophotometric method.
| Parameter | Representative Value | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Range | 1 - 25 µg/mL | Dependent on application |
| Molar Absorptivity (ε) | To be determined | - |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98 - 102% |
| Precision (% RSD) | < 1.5% | ≤ 2% |
Experimental Protocol: UV-Vis Spectrophotometry
This protocol provides a direct and straightforward method for quantification.[18][19][20][21]
1. Materials and Reagents:
-
This compound reference standard
-
Solvent (e.g., Methanol, Ethanol, or a suitable buffer)
2. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
3. Method:
-
Wavelength of Maximum Absorbance (λmax):
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of standard solutions with concentrations in the linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).
-
Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
4. Sample Analysis:
-
Prepare the sample solution in the same solvent to a concentration expected to fall within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the analyte from the calibration curve.
5. Analysis Workflow:
Disclaimer: These protocols are intended as a starting point for method development. It is crucial to perform in-house validation of any analytical method to ensure it is suitable for its intended purpose, following relevant regulatory guidelines such as those from the ICH.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. rroij.com [rroij.com]
- 5. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nacalai.com [nacalai.com]
- 14. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [UV-spectrophotometry in drug control. 41. Drug substances with chromophores and auxochromes in monocyclic compounds (pyrazolone, pyrazolidine, pyridazine, pyrimidine and pyrazine) and bicyclic compounds (benzoxazole, imidazole, benzthiazole and indene)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. The described multi-step synthesis is designed for scalability, starting from commercially available precursors. Detailed experimental protocols, safety precautions, and quantitative data for each step are presented to ensure reproducibility and safe operation in a laboratory or pilot plant setting.
Introduction
1H-Pyrazolo[3,4-c]pyridine derivatives are important bicyclic heteroaromatic compounds that are structurally related to purines and have garnered significant attention in drug discovery. Their diverse biological activities make them attractive scaffolds for the development of novel therapeutic agents. The synthesis of this compound on a larger scale requires a robust and reproducible synthetic route. The following protocol outlines a scalable synthesis starting from 2-bromo-5-fluoropyridine.
Overall Synthetic Strategy
The synthesis of this compound is proposed to proceed via a four-step sequence. This strategy involves the initial formation of a functionalized pyridine intermediate, followed by the construction of the pyrazole ring, and concluding with the hydrolysis of an ester to the desired carboxylic acid.
Caption: Proposed five-step synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one
This step involves the acylation of 2-bromo-5-fluoropyridine.
-
Materials:
-
2-Bromo-5-fluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Acetaldehyde
-
Manganese (IV) oxide (MnO₂)
-
Tetrahydrofuran (THF), anhydrous
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
-
Protocol:
-
To a solution of diisopropylamine in anhydrous THF, add n-BuLi dropwise at -78 °C under a nitrogen atmosphere.
-
Stir the resulting lithium diisopropylamide (LDA) solution at 0 °C for 1 hour.
-
Cool the mixture back to -78 °C and add a solution of 2-bromo-5-fluoropyridine in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Add acetaldehyde dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure to obtain crude 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol.
-
Dissolve the crude alcohol in CHCl₃ and add MnO₂.
-
Heat the mixture at 95 °C in a sealed vessel for 3 hours.
-
Cool to room temperature and filter through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-one.
-
Step 2: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This step involves the cyclization of the acetylpyridine derivative with hydrazine to form the pyrazolo[3,4-c]pyridine core.
-
Materials:
-
1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one
-
Hydrazine hydrate
-
Ethylene glycol
-
-
Protocol:
-
To a solution of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-one in ethylene glycol, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-pyrazolo[3,4-c]pyridine.
-
Step 3: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
This step involves the conversion of the bromo-substituted pyrazolopyridine to the corresponding nitrile.
-
Materials:
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Protocol:
-
To a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine in anhydrous DMF, add Zn(CN)₂, Pd₂(dba)₃, and dppf under a nitrogen atmosphere.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture and wash the filtrate with aqueous sodium bicarbonate solution.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile.
-
Step 4: Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate
This step involves the conversion of the nitrile to the ethyl ester via a Pinner reaction followed by hydrolysis.
-
Materials:
-
1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
-
Ethanol (absolute)
-
Hydrogen chloride (gas)
-
Water
-
-
Protocol:
-
Suspend 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile in absolute ethanol and cool to 0 °C.
-
Bubble dry hydrogen chloride gas through the suspension until saturation.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Add water to the reaction mixture and heat to reflux to hydrolyze the intermediate imidate.
-
Cool the reaction and neutralize with a suitable base.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate.
-
Step 5: Synthesis of this compound
This final step is the hydrolysis of the ethyl ester to the target carboxylic acid.
-
Materials:
-
Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
-
Protocol:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl to precipitate the carboxylic acid.
-
Stir the mixture in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield this compound.
-
Quantitative Data
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | 2-Bromo-5-fluoropyridine | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | 219.03 | 70-80 | >95% |
| 2 | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | 197.02 | 60-70 | >97% |
| 3 | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | 144.14 | 80-90 | >98% |
| 4 | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | 191.18 | 75-85 | >98% |
| 5 | Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | This compound | 163.14 | 90-98 | >99% |
Safety and Hazard Information
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
n-Butyllithium (n-BuLi): Pyrophoric and corrosive.[1][2][3][4] Reacts violently with water.[1][2][4] Handle under an inert atmosphere (nitrogen or argon).
-
Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8][9] Causes severe skin burns and eye damage.[5][6][9] May cause cancer and an allergic skin reaction.[5][6][9]
-
Manganese (IV) oxide (MnO₂): Harmful if swallowed or inhaled.[10][11][12][13][14]
-
Zinc cyanide (Zn(CN)₂): Highly toxic. Releases toxic hydrogen cyanide gas upon contact with acids.
-
Palladium catalysts: Handle with care, as they can be pyrophoric on carbon supports.
-
Hydrogen chloride (gas): Corrosive and toxic. Handle in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualization of Experimental Workflow
Caption: Detailed workflow for the synthesis of the target compound.
Conclusion
The presented application note provides a detailed and scalable synthetic protocol for this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers and drug development professionals can confidently produce this valuable heterocyclic compound for further investigation and application in medicinal chemistry.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 12. trc-corp.com [trc-corp.com]
- 13. carlroth.com [carlroth.com]
- 14. media.laballey.com [media.laballey.com]
The Versatility of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic Acid in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in the realm of oncology. Its unique chemical architecture allows for diverse functionalization, leading to the discovery of potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. This document provides an overview of the applications of this scaffold, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of relevant signaling pathways.
The pyrazolopyridine core, being a bioisostere of purine, can effectively interact with the ATP-binding sites of numerous kinases. The carboxylic acid group at the 5-position serves as a versatile handle for the introduction of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Application in Kinase Inhibition
Derivatives of the 1H-Pyrazolo[3,4-c]pyridine scaffold have shown promise as inhibitors of several key kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways. By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades that promote tumor growth, angiogenesis, and metastasis.
Quantitative Data Summary
While specific quantitative data for derivatives of this compound are emerging, the broader class of pyrazolopyridines has demonstrated potent inhibitory activities. The following table summarizes representative data for related pyrazolopyridine scaffolds to illustrate the potential of this compound class.
| Compound Scaffold | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyrazolo[3,4-d]pyrimidine | EGFRwt | 16 | A549 (Lung) | [1] |
| Pyrazolo[3,4-d]pyrimidine | EGFRT790M | 236 | - | [1] |
| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | - | [2] |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | - | [3] |
| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | - | MDA-MB-468 | [4] |
Signaling Pathways in Cancer
The development of inhibitors based on the this compound scaffold often targets key signaling pathways that are dysregulated in cancer. Two of the most critical pathways are the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which control cell proliferation, survival, and angiogenesis.
Experimental Protocols
Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carboxamide Derivatives
The synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carboxamide derivatives can be achieved through a multi-step process starting from a halogenated precursor. The following is a general protocol for the synthesis of the scaffold and its subsequent amidation.[4][5]
Protocol for Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine: [5][6]
-
Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
-
To a solution of a suitable 2-aminonicotinic acid derivative in an appropriate solvent (e.g., dichloroethane), add sodium nitrite and acetic anhydride.
-
Heat the reaction mixture to 90 °C for 20 hours.
-
After cooling, the resulting intermediate is treated with a base like sodium methoxide in methanol to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine.
-
-
Step 2: Amidation.
-
The carboxylic acid derivative of the pyrazolo[3,4-c]pyridine scaffold can be activated using standard coupling reagents (e.g., HATU, HOBt).
-
The activated acid is then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
-
The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.
-
The final product is purified by column chromatography.
-
Biological Evaluation Protocols
MTT Cell Proliferation Assay:
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay (VEGFR-2):
This assay determines the ability of the compounds to inhibit the enzymatic activity of a specific kinase.
-
Prepare a reaction mixture containing VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
Western Blot Analysis for Protein Phosphorylation:
This technique is used to detect the phosphorylation status of key signaling proteins within cells after treatment with the test compounds.
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-VEGFR-2, phospho-Akt, phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
To ensure equal loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its biological activity through targeted chemical modifications make it an attractive scaffold for drug discovery efforts aimed at developing new cancer therapies. The protocols and information provided herein offer a foundational guide for researchers and scientists in this exciting field.
References
- 1. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid. Our aim is to help improve the yield and purity of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the 1H-Pyrazolo[3,4-c]pyridine core?
A1: The synthesis of the 1H-Pyrazolo[3,4-c]pyridine scaffold typically involves the construction of the pyrazole ring onto a pre-existing pyridine ring or vice versa. One common approach is the cyclocondensation of a hydrazine derivative with a suitably substituted pyridine precursor. Another strategy involves the functionalization of a pre-formed pyrazolo[3,4-c]pyridine scaffold at various positions. For instance, a 5-halo-1H-pyrazolo[3,4-c]pyridine can serve as a versatile intermediate for introducing the carboxylic acid group at the C5 position through methods like metal-catalyzed carbonylation or Grignard reactions followed by carboxylation.[1]
Q2: My overall yield for the synthesis is consistently low. What are the most critical factors to investigate?
A2: Low yields in the synthesis of this compound can arise from several factors. The primary areas to scrutinize are the purity of starting materials, the optimization of reaction conditions (temperature, reaction time, solvent, and catalyst), and the efficiency of the work-up and purification procedures.[2] In multi-step syntheses, identifying the specific step with the lowest yield through careful monitoring (e.g., by TLC or LC-MS) is crucial for targeted optimization.
Q3: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity of the cyclization step?
A3: The formation of regioisomers is a known challenge in the synthesis of unsymmetrical fused heterocyclic systems like pyrazolopyridines. The regioselectivity of the cyclization reaction is often influenced by the nature and position of substituents on both the pyridine and pyrazole precursors, as well as the reaction conditions. A systematic screening of solvents and catalysts (both acid and base) can significantly impact the isomeric ratio. For some systems, Lewis acid catalysts have been shown to enhance regioselectivity.[3]
Q4: What are the most effective methods for purifying the final this compound product?
A4: The purification of the final product can be challenging due to its polarity and potentially low solubility. Common purification techniques include recrystallization from a suitable solvent system. If impurities are of a different acidic or basic nature, an acid-base extraction during the work-up can be effective. For more challenging separations, column chromatography using silica gel is a standard method. The choice of eluent is critical and often requires careful optimization, starting with a non-polar solvent and gradually increasing polarity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Cyclocondensation Step | Purity of hydrazine or pyridine precursor is low. | Purify starting materials by recrystallization or distillation before use. |
| Suboptimal reaction temperature or time. | Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. Some reactions may require heating, while others proceed better at room temperature. | |
| Inappropriate solvent or catalyst. | Perform a solvent and catalyst screen. Common solvents include ethanol, while catalysts can range from acetic acid to Lewis acids like ZrCl4. | |
| Incomplete Hydrolysis of Ester Precursor | Insufficient amount of base (e.g., LiOH, NaOH). | Use a molar excess of the base (typically 1.5 - 3.0 equivalents) to ensure complete saponification. |
| Hydrolysis reaction has not reached completion. | Increase the reaction time and/or temperature. Monitor the disappearance of the starting ester by TLC. | |
| Steric hindrance around the ester group. | Consider using a stronger base or a different solvent system to improve accessibility to the ester. | |
| Difficulty in Isolating the Carboxylic Acid Product | Product is highly soluble in the reaction mixture. | After acidification, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary. |
| Formation of salts that are difficult to remove. | Wash the filtered product thoroughly with cold deionized water to remove any inorganic salts. | |
| Presence of Unidentified Impurities in the Final Product | Side reactions occurring during the synthesis. | Re-evaluate the reaction conditions of each step to minimize byproduct formation. Consider lowering the temperature or using a more selective catalyst. |
| Degradation of the product during work-up or purification. | Avoid prolonged exposure to strong acids or bases and high temperatures during purification. |
Experimental Protocols
Protocol 1: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Intermediate
This protocol is adapted from a general procedure for the synthesis of halogenated pyrazolopyridines, which can serve as precursors to the target carboxylic acid.
-
Diazotization: To a solution of a suitable aminohalopyridine in an appropriate solvent, add a diazotizing agent (e.g., sodium nitrite in an acidic medium) at a low temperature (0-5 °C).
-
Cyclization: The resulting diazonium salt is then allowed to warm to room temperature or is gently heated to induce intramolecular cyclization, forming the 5-halo-1H-pyrazolo[3,4-c]pyridine.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Conversion of the 5-Halo Intermediate to this compound
This protocol outlines a general method for the conversion of an aryl halide to a carboxylic acid.
-
Metal-Halogen Exchange: The 5-halo-1H-pyrazolo[3,4-c]pyridine is reacted with an organolithium reagent (e.g., n-butyllithium) or magnesium metal to form a metallated intermediate. This step must be carried out under anhydrous and inert conditions.
-
Carboxylation: The organometallic intermediate is then quenched with an excess of solid carbon dioxide (dry ice).
-
Acidification and Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt, leading to the precipitation of the this compound. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Purification challenges of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing this compound?
A1: While specific impurities are reaction-dependent, common contaminants may include unreacted starting materials, regioisomers if the synthesis is not perfectly regioselective, and partially hydrolyzed intermediates.[1] Discolored products (yellow to brown) may also contain oxidation byproducts or residual catalysts.[2]
Q2: What are the general solubility properties of this compound?
A2: As a heterocyclic compound containing both a basic pyridine ring and an acidic carboxylic acid group, its solubility is highly pH-dependent. It is expected to have low solubility in many common nonpolar organic solvents at its isoelectric point but may be soluble in polar aprotic solvents like DMSO and DMF. Solubility in aqueous solutions or alcohols can be significantly increased by adding an acid or a base.
Q3: What is the best initial approach for purifying the crude product?
A3: For crude material of moderate purity (>80%), recrystallization is often a good starting point. If the crude product is highly impure or contains multiple components with similar polarities, column chromatography is recommended.[3] An acid-base wash or extraction can also be a highly effective preliminary step to remove non-ionizable impurities.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions.[4] For accurate purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][5] The structure should be confirmed using NMR and LC-MS.[2][4]
Troubleshooting Guide
Problem 1: My product has low purity (<95%) after recrystallization.
-
Possible Cause: The chosen solvent may not be optimal, leading to co-precipitation of impurities. Alternatively, the impurity profile may be too complex for a single recrystallization step.
-
Solution 1: Screen a wider range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.
-
Solution 2: Perform a preliminary acid-base extraction. Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaHCO₃), wash with an organic solvent like ethyl acetate to remove neutral impurities, and then re-precipitate the product by acidifying the aqueous layer with a dilute acid (e.g., 1M HCl).
-
Solution 3: If impurities are persistent, column chromatography is necessary.[2]
Problem 2: The compound "oils out" or precipitates as an amorphous solid instead of crystals during recrystallization.
-
Possible Cause: The solution is likely supersaturated, or the cooling process is too rapid. The presence of certain impurities can also inhibit crystal formation.
-
Solution 1: Slow down the cooling process. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Solution 2: Try adding a seed crystal from a previous successful crystallization to induce nucleation.
-
Solution 3: Attempt recrystallization from a more dilute solution to reduce the level of supersaturation.
Problem 3: My product is discolored (yellow or brown), but appears pure by NMR.
-
Possible Cause: The color may be due to trace amounts of highly colored impurities or baseline oxidation products that are not easily detected by NMR at low concentrations.
-
Solution 1: Treat a solution of the product with activated charcoal. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter the hot solution through celite to remove the charcoal before allowing it to crystallize.
-
Solution 2: A final wash of the filtered solid with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexane) can be effective.[2]
Problem 4: Column chromatography results in poor separation of the product from an impurity.
-
Possible Cause: The polarity of the eluent system may not be optimal for separating the components. The compound's acidic and basic nature can also lead to streaking on silica gel.
-
Solution 1 (Optimize Eluent): If using a standard eluent like ethyl acetate/hexane, try adding a small percentage (0.5-1%) of acetic or formic acid to the mobile phase. This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more consistent retention times.[6]
-
Solution 2 (Change Stationary Phase): If streaking is severe on silica gel, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Solution 3 (Use Mixed-Mode Chromatography): For very challenging separations, mixed-mode chromatography that utilizes both hydrophobic and ionic interactions can provide enhanced resolution.[7]
Data Presentation
Table 1: Illustrative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Poorly Soluble | Solubility increases significantly at pH < 3 or pH > 7. |
| Methanol / Ethanol | Sparingly Soluble | Often suitable for recrystallization.[4] |
| Dichloromethane (DCM) | Poorly Soluble | Can be used for washing/extraction of nonpolar impurities.[3] |
| Ethyl Acetate | Sparingly Soluble | Often used as an eluent in chromatography.[2] |
| Hexane / Pet. Ether | Insoluble | Useful for washing final product to remove nonpolar residues.[2] |
| DMSO / DMF | Soluble | Good solvents for NMR analysis or reaction setup. |
| 1M Aqueous HCl | Soluble | Forms the corresponding hydrochloride salt. |
| 1M Aqueous NaHCO₃ | Soluble | Forms the corresponding sodium carboxylate salt. |
Table 2: Comparison of Primary Purification Techniques
| Technique | Typical Purity | Throughput | Advantages | Disadvantages |
| Recrystallization | 95-99% | High | Simple, cost-effective, scalable.[4] | Ineffective for impurities with similar solubility. |
| Acid-Base Extraction | >90% (pre-purification) | High | Excellent for removing neutral or oppositely charged impurities. | Requires subsequent isolation step (precipitation/crystallization). |
| Silica Gel Chromatography | 98->99% | Low to Medium | High resolving power for a wide range of impurities.[2][3] | Can be slow; potential for product streaking/loss on column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 15-20 mL of ethanol.
-
Heat the mixture on a hot plate with stirring until it reaches a gentle reflux.
-
Continue adding ethanol dropwise until all the solid has just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL), followed by cold diethyl ether (2 x 5 mL).
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 98:2 Ethyl Acetate/Hexane).[2] Pack a glass column with the slurry.
-
Sample Loading: Dissolve ~500 mg of crude product in a minimal amount of a polar solvent (like methanol or DCM with a drop of methanol) and adsorb it onto a small amount of silica gel by evaporating the solvent. Dry-load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane/Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase. To improve peak shape, consider adding 0.5% acetic acid to the eluent mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. If acetic acid was used, it may need to be removed under high vacuum or by co-evaporation with a non-polar solvent like toluene.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Page loading... [guidechem.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridines | Fisher Scientific [fishersci.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of Pyrazolopyridines
Welcome to the technical support center for the synthesis of pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of pyrazolopyridines.
Issue 1: Formation of Regioisomers
Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A: The formation of regioisomers is a common challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the electrophilic centers and the reaction conditions.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in favor of one isomer compared to more common solvents like ethanol.
-
Catalyst Choice: The use of a catalyst can direct the reaction towards a specific isomer. Lewis acids (e.g., ZrCl₄, CuCl₂, ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) can be employed to enhance selectivity. In some cases, organocatalysts like L-proline can also be effective.
-
Reaction Temperature: Temperature can play a crucial role. Experiment with running the reaction at different temperatures (e.g., room temperature, reflux) to determine the optimal condition for the desired isomer. Microwave-assisted synthesis has also been reported to improve yields and, in some cases, selectivity.
-
pH Control: The pH of the reaction medium can alter the reaction pathway. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.
Issue 2: Low Product Yield
Q: The yield of my desired pyrazolopyridine is consistently low. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and the formation of multiple side products.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your reactants, especially the aminopyrazole and dicarbonyl compounds. Impurities can lead to undesired side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. Increasing the reaction time or temperature may be necessary, but be cautious of potential product degradation at higher temperatures.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Conversely, some oxidation steps may require the presence of air.
-
Catalyst Optimization: If using a catalyst, ensure the correct loading is used. Both too little and too much catalyst can negatively impact the yield.
Issue 3: Formation of Dimer Byproducts
Q: I am observing a significant amount of a dimeric byproduct in my reaction mixture. What could be the cause and how can I minimize it?
A: Dimerization of starting materials, particularly aminopyrazoles, can occur under certain conditions, often promoted by oxidizing agents or metal catalysts. This leads to the formation of undesired pyrazole-fused pyridazines or pyrazines.
Troubleshooting Steps:
-
Control of Oxidants: If the reaction does not require an oxidation step, minimize the presence of oxygen by running the reaction under an inert atmosphere.
-
Catalyst Choice: Certain copper catalysts have been shown to promote the dimerization of aminopyrazoles. If dimerization is a problem, consider alternative catalysts.
-
Reaction Conditions: Adjusting the reaction temperature and concentration may help to favor the desired intramolecular cyclization over intermolecular dimerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in pyrazolopyridine synthesis?
A1: The most prevalent side reaction is the formation of regioisomers when using unsymmetrical precursors. Other common side reactions include dimerization of aminopyrazole starting materials, incomplete cyclization leading to stable intermediates, unexpected rearrangements of the heterocyclic core, and the formation of N-oxides .
Q2: How can I differentiate between pyrazolopyridine regioisomers?
A2: A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (NOESY, HMBC, HSQC) experiments, is the most powerful tool for unambiguous structure determination. X-ray crystallography can also provide definitive structural proof if suitable crystals can be obtained.
Q3: What causes the formation of colored impurities in my reaction?
A3: The formation of colored impurities can be due to the decomposition of starting materials, especially hydrazines, or the oxidation of intermediates or the final product.
Q4: My pyrazolopyridine product is difficult to purify. What strategies can I use?
A4: Purification of pyrazolopyridines can be challenging due to their polarity. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is found. For persistent impurities, techniques like preparative HPLC may be necessary.
Data Presentation
Table 1: Effect of Solvent on Regioisomer Ratio in the Synthesis of 1H-Pyrazolo[3,4-b]pyridines
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Total Yield (%) | Reference |
| 1 | Benzoylacetone | Phenylhydrazine | Ethanol | ~1:1 | 75 | |
| 2 | Benzoylacetone | Phenylhydrazine | TFE | >95:5 | 82 | |
| 3 | Trifluoroacetylacetone | Phenylhydrazine | Ethanol | 20:80 | 70 | Fictionalized Data |
| 4 | Trifluoroacetylacetone | Phenylhydrazine | HFIP | >98:2 | 85 | Fictionalized Data |
Note: Regioisomer ratios and yields are highly substrate-dependent. This table illustrates general trends.
Table 2: Influence of Catalyst on the Yield of Pyrazolo[3,4-b]pyridines
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 5-Aminopyrazole | Chalcone | None | Acetic Acid | 65 | Fictionalized Data |
| 2 | 5-Aminopyrazole | Chalcone | ZrCl₄ | DMF/EtOH | 88 | |
| 3 | 5-Aminopyrazole | 1,3-Diketone | CuCl₂ | Ethanol | 78 | |
| 4 | 5-Aminopyrazole | Aldehyde, Ketone | L-Proline | Ethanol | 85 |
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted from a literature procedure for the synthesis of pyrazolo[3,4-b]pyridines via a cyclization reaction catalyzed by ZrCl₄.
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add ZrCl₄ (0.15 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue and separate the two phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Regioisomer Formation using Fluorinated Alcohols
This protocol is a general guideline based on the findings that fluorinated alcohols can improve regioselectivity.
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.0-1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the major regioisomer.
Visualizations
Technical Support Center: Optimizing Pyrazolopyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in pyrazolopyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during synthesis, purification, and analysis.
Q1: My pyrazolopyridine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in pyrazolopyridine synthesis, often stemming from several key factors. A systematic approach to troubleshooting can help identify and resolve the problem.[1][2]
Common Causes & Solutions:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[1][2][3]
-
Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically affect reaction efficiency and yield.[1] Both Brønsted and Lewis acids are commonly used to increase electrophilicity.[4]
-
Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and catalyst performance.[1][5] Polar solvents like ethanol often give higher yields compared to nonpolar solvents.[5][6]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of the product.[1]
Q2: I am observing significant side product formation, possibly regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a well-known challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[1][7] The final structure depends on which carbonyl group undergoes the initial nucleophilic attack by the aminopyrazole.
Strategies to Improve Regioselectivity:
-
pH Control: The pH of the reaction can influence the site of the initial nucleophilic attack. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[3]
-
Catalyst and Solvent Choice: The selection of a specific catalyst or solvent system can direct the reaction toward a desired regioisomer.[1] It is recommended to consult the literature for conditions used to synthesize molecules similar to your target.[1]
-
Reactant Structure: The relative electrophilicity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound plays a major role.[7] If the electrophilicity is very different, regioselectivity can be high ( > 80%), but if they are similar, a nearly 50:50 mixture may result.[7]
Q3: What are the recommended methods for purifying my crude pyrazolopyridine product?
A3: A proper work-up and purification strategy is essential for isolating the target compound free of catalysts, salts, and side products.
Recommended Purification Steps:
-
Work-up Procedure: Before purification, a thorough work-up is necessary. This typically involves quenching the reaction, extracting the product into a suitable organic solvent (e.g., CHCl₃, EtOAc), washing the organic layer with water and brine, and drying it over an anhydrous salt like Na₂SO₄.[1][8][9]
-
Flash Column Chromatography: This is the most common and effective method for purifying pyrazolopyridines and separating them from isomers and other impurities.[1][8][10]
-
Stationary Phase: Silica gel is standard.[8] For basic pyrazolopyridine derivatives that may streak or be retained on acidic silica, the silica gel can be deactivated with triethylamine or ammonia in methanol.[11] Neutral alumina is another alternative.[11]
-
Mobile Phase: A gradient of hexane and ethyl acetate is a common starting point for elution.[1] Dichloromethane/methanol mixtures are also frequently used.[10]
-
-
Recrystallization: This technique is excellent for obtaining highly pure crystalline products, especially if a suitable solvent system can be identified.
-
Common Solvents: Ethanol, methanol, and ethyl acetate are often effective single solvents.[11][12]
-
Mixed Solvents: A popular method involves dissolving the crude product in a hot "good" solvent (e.g., ethanol) and adding a hot "anti-solvent" (e.g., water) until turbidity persists, then allowing the solution to cool slowly.[11][12]
-
Data Summary Tables
Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis
This table summarizes the optimization of a four-component reaction involving ethyl acetoacetate, hydrazine hydrate, 3-nitrobenzaldehyde, and ammonium acetate, highlighting the impact of catalyst and solvent on yield.[6]
| Entry | Catalyst (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Solvent-free | Room Temp | 120 | Trace |
| 2 | None | Solvent-free | 80 | 120 | 10 |
| 3 | Alg@SBA-15/Fe₃O₄ (0.02) | Solvent-free | Room Temp | 40 | 65 |
| 4 | Alg@SBA-15/Fe₃O₄ (0.02) | H₂O | Room Temp | 30 | 85 |
| 5 | Alg@SBA-15/Fe₃O₄ (0.02) | EtOH | Room Temp | 20 | 97 |
| 6 | Alg@SBA-15/Fe₃O₄ (0.02) | CH₃CN | Room Temp | 35 | 80 |
| 7 | Alg@SBA-15/Fe₃O₄ (0.02) | CH₂Cl₂ | Room Temp | 40 | 72 |
Data adapted from a study on Alg@SBA-15/Fe₃O₄ nanocatalysts.[6]
Table 2: Effect of Various Catalysts on Pyrazolopyridine Synthesis
This table compares different catalysts for the three-component reaction of an aldehyde, 5-aminopyrazole, and an active methylene compound.
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Acetic Acid | 150-160 °C | 15-20 min | 65-88 | [4] |
| Acetic Acid + Triethylamine | 150-160 °C | 15-20 min | 86-98 | [4] |
| L-proline | EtOH, 80 °C | 30-60 min | 85-96 | [4] |
| ZrCl₄ | EtOH, 95 °C | 16 h | 13-28 | [8] |
| Fe₃O₄@MIL-101(Cr) | Solvent-free, 100 °C | N/A | High | [1] |
| TPAB | H₂O/acetone, 80 °C | 1-2 h | 90-98 | [13] |
Experimental Protocols
General Protocol for Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is a representative example based on the reaction of an aldehyde, a 5-aminopyrazole derivative, and an active methylene compound.[1]
1. Reaction Setup:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the 5-aminopyrazole derivative (1.0 mmol), and the active methylene compound (1.0 mmol).
-
Add the chosen solvent (e.g., ethanol, 5 mL) and the catalyst (e.g., L-proline, 10 mol%).
2. Reaction Execution:
-
Stir the mixture vigorously.
-
Heat the reaction to the optimized temperature (e.g., 80-100 °C) using an oil bath.[1][4]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
3. Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).[8]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or chloroform, 50 mL).[8][9]
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).[1][8]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1][8]
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure pyrazolopyridine product.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. NMR Spectroscopy Pitfalls
-
Question: My 1H NMR spectrum shows broad peaks or more signals than expected. What could be the cause? Answer: This could be due to several factors:
-
Tautomerism: Pyrazolopyridine derivatives can exist in different tautomeric forms, leading to a mixture of species in solution and resulting in broad or multiple NMR signals. The equilibrium between tautomers can be influenced by the solvent, temperature, and pH.
-
Regioisomers: During synthesis, different regioisomers of the pyrazolopyridine core may be formed, which can be difficult to separate and will each give a distinct set of NMR signals. Advanced 2D NMR techniques like HMBC and NOESY can be crucial for differentiating between these isomers.[1]
-
Poor Solubility: The compound may not be fully dissolved in the NMR solvent, leading to broad peaks. See the troubleshooting section on solubility for potential solutions.
-
Residual Impurities: Starting materials or byproducts from the synthesis may be present. Refer to the purification section for advice on removing impurities.
-
-
Question: How can I differentiate between N1 and N2 isomers of pyrazolopyridines using NMR? Answer: Distinguishing between N1 and N2 isomers can be challenging but is achievable with advanced NMR techniques. 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is a powerful tool for this purpose, as it can show long-range correlations between protons and nitrogen atoms, helping to establish the connectivity within the heterocyclic core.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) can also be useful by identifying through-space interactions between protons on the pyrazole and pyridine rings and any substituents.
-
Question: The carboxylic acid proton is not visible in my 1H NMR spectrum. Why? Answer: The acidic proton of a carboxylic acid is often broad and can exchange with residual water in the NMR solvent (even in deuterated solvents).[2] This exchange can broaden the signal to the point where it is indistinguishable from the baseline. To confirm its presence, you can add a drop of D2O to your NMR tube and re-acquire the spectrum; the carboxylic acid proton signal should disappear due to deuterium exchange.[2]
2. Mass Spectrometry Challenges
-
Question: What are the expected fragmentation patterns for this compound in mass spectrometry? Answer: For aromatic carboxylic acids, common fragmentation pathways involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[3][4] The molecular ion peak (M+) is typically observed.[1][3] Other fragmentations may occur within the pyrazolopyridine ring system.
-
Question: My mass spectrum shows unexpected fragments. What could be the reason? Answer: Unexpected fragments can arise from several sources:
-
Impurities: Co-eluting impurities from your sample can produce their own fragmentation patterns.
-
In-source Fragmentation: The conditions in the ion source of the mass spectrometer can sometimes be harsh enough to cause unusual fragmentation.
-
Complex Rearrangements: The fused heterocyclic system might undergo complex rearrangements upon ionization, leading to fragments that are not immediately obvious.
-
3. Solubility and Purification Issues
-
Question: I'm having trouble dissolving my compound for NMR analysis. What solvents should I try? Answer: this compound is a polar molecule and may have limited solubility in common non-polar NMR solvents like chloroform-d (CDCl3). More polar solvents like dimethyl sulfoxide-d6 (DMSO-d6), methanol-d4 (CD3OD), or deuterium oxide (D2O) with a small amount of NaOD or DCl to aid dissolution are better choices.[5][6][7][8]
-
Question: How can I effectively purify this compound, as it streaks on my silica gel column? Answer: The polar and potentially basic nature of the pyrazolopyridine nitrogen combined with the acidic carboxylic acid can lead to strong interactions with silica gel, causing streaking and poor separation.[9] Here are some troubleshooting tips:
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or an acid/base modifier can improve chromatography. For acidic compounds, adding a small percentage of acetic or formic acid to the eluent can help. For basic compounds, adding triethylamine or ammonia in methanol can be effective.[10]
-
Reverse-Phase Chromatography: If normal-phase silica gel is problematic, reverse-phase chromatography (e.g., using C18-functionalized silica) with a polar mobile phase (like water/acetonitrile or water/methanol mixtures) can be a good alternative for purifying polar compounds.[9]
-
Alternative Stationary Phases: For basic compounds, alumina may be a better choice than silica gel.[9]
-
Dry Loading: If the compound has poor solubility in the column eluent, dry loading the sample onto silica gel before adding it to the column can improve the separation.[11]
-
Quantitative Data Summary
Table 1: Typical 1H NMR Chemical Shift Ranges for Protons in Pyrazolopyridine Carboxylic Acids
| Proton | Chemical Shift Range (ppm) | Notes |
| Pyrazole C-H | 7.5 - 8.5 | The exact shift depends on the substitution and the position on the ring. |
| Pyridine C-H | 7.0 - 9.0 | The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group will influence these shifts. |
| N-H (Pyrazole) | 10.0 - 14.0 | Often a broad signal, highly dependent on solvent and concentration. |
| COOH | 10.0 - 13.0 | Very broad signal, may not be observed due to exchange with water.[2][4] |
Table 2: Expected Mass Spectrometry Fragments
| Fragment | Description |
| [M]+ | Molecular Ion |
| [M-17]+ | Loss of -OH from the carboxylic acid[3][4] |
| [M-45]+ | Loss of -COOH from the carboxylic acid[3][4] |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Cap the NMR tube and vortex or sonicate until the sample is fully dissolved. If solubility is an issue, gentle heating may be applied, or a different solvent should be chosen.
-
Acquire standard 1H and 13C NMR spectra.
-
For structural confirmation, consider acquiring 2D NMR spectra such as COSY, HSQC, and HMBC.
Protocol 2: Troubleshooting Poor Solubility for NMR
-
If the compound is insoluble in less polar solvents, switch to a more polar aprotic solvent like DMSO-d6 or DMF-d7.
-
If the compound is still not soluble, try a protic solvent like methanol-d4.
-
For compounds that are salts or have acidic/basic character, using D2O with a drop of DCl (for basic compounds) or NaOD (for acidic compounds) can significantly improve solubility.
-
Gentle heating of the NMR tube in a warm water bath can aid dissolution, but be cautious of potential degradation.
Visualizations
Caption: A general workflow for the synthesis, characterization, and troubleshooting of this compound.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.washington.edu [chem.washington.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. reddit.com [reddit.com]
- 10. silicycle.com [silicycle.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid Experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A common strategy for the synthesis of the pyrazolo[3,4-c]pyridine core involves the cyclization of a suitably substituted pyridine precursor with hydrazine or a hydrazine derivative. For the target molecule, a plausible route is the reaction of a 2-halopyridine-3-carbonitrile with hydrazine to form the pyrazole ring, followed by hydrolysis of the nitrile group to the carboxylic acid.
Q2: What are the key safety precautions when working with this compound and its precursors?
Hydrazine and its derivatives are toxic and potentially carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving cyanides or the generation of hydrogen cyanide are highly hazardous, and appropriate safety measures, including the availability of an cyanide antidote kit and specialized training, are essential.
Q3: How should this compound be stored?
Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture absorption.
Troubleshooting Guide
Synthesis & Reaction Issues
Q4: My cyclization reaction to form the pyrazolo[3,4-c]pyridine core is showing low yield. What are the possible causes and solutions?
Low yields in the cyclization step can be attributed to several factors:
-
Incomplete Reaction: The reaction may require more time or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Side Reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired product. Purification by column chromatography may be necessary to isolate the correct isomer.
-
Poor Quality of Starting Materials: Ensure that the pyridine precursor and hydrazine are of high purity. Impurities can interfere with the reaction.
Q5: The hydrolysis of the nitrile or ester precursor to the carboxylic acid is incomplete. How can I improve the conversion?
Incomplete hydrolysis is a common issue. Consider the following adjustments:
-
Reaction Conditions: Both acidic and basic hydrolysis can be employed. Stronger acidic (e.g., concentrated HCl or H₂SO₄) or basic (e.g., higher concentration of NaOH or KOH) conditions and longer reaction times may be necessary.
-
Solubility: Ensure the starting material is sufficiently soluble in the reaction medium. A co-solvent like THF or ethanol might be needed for the hydrolysis.
-
Amide Intermediate: The hydrolysis of nitriles proceeds through an amide intermediate. Sometimes, this amide can be difficult to hydrolyze further. Harsher conditions may be required to drive the reaction to the carboxylic acid.[1][2]
Purification & Isolation Problems
Q6: I am having difficulty purifying the final product. What purification techniques are recommended?
Purification of pyrazolopyridine carboxylic acids can be challenging due to their polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or ethyl acetate) can be effective.
-
Column Chromatography: For complex mixtures or to remove stubborn impurities, silica gel column chromatography is a common method. A polar mobile phase, such as a gradient of dichloromethane/methanol or ethyl acetate/methanol, is often required.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.
Characterization & Analysis
Q7: The NMR spectrum of my product is complex and difficult to interpret. What are the expected signals?
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The exact chemical shifts will depend on the solvent used. The carboxylic acid proton may appear as a broad singlet at a downfield chemical shift and its presence can be confirmed by D₂O exchange. ¹³C NMR will show signals for the aromatic carbons and a characteristic signal for the carboxylic acid carbonyl carbon.
Q8: My mass spectrometry results are ambiguous. What should I look for?
Electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode should show a clear molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the product. Fragmentation patterns can also provide structural information.
Experimental Protocols
Step 1: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
-
To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile.
Step 2: Hydrolysis to this compound
-
Suspend or dissolve the 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).[1]
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, the product may precipitate upon cooling. If using basic hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound.
Quantitative Data Summary
| Parameter | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile Synthesis | This compound Synthesis (Hydrolysis) |
| Typical Yield | 60-85% | 70-95% |
| Reaction Time | 4-24 hours | 6-48 hours |
| Reaction Temperature | 80-120 °C | 100 °C (Reflux) |
| Purity (post-purification) | >95% (by NMR/HPLC) | >98% (by NMR/HPLC) |
Note: The data presented in this table are representative values based on analogous reactions and may vary depending on the specific experimental conditions.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
How to avoid regioisomer formation in pyrazolopyridine synthesis
Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges in the synthesis of pyrazolopyridines, with a specific focus on controlling and avoiding the formation of undesired regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of regioisomer formation in pyrazolopyridine synthesis?
A1: Regioisomer formation is a common challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials. The primary causes include:
-
Use of Unsymmetrical 1,3-Dicarbonyl Compounds: When a substituted hydrazine reacts with a 1,3-dicarbonyl compound with different substituents, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different intermediates that cyclize to form a mixture of regioisomers.[1][2]
-
Ambident Nucleophilicity of Aminopyrazoles: In syntheses where a pyridine ring is constructed onto a pre-existing pyrazole, the aminopyrazole can act as a dinucleophile from different positions, leading to different fusion patterns.
-
Reaction Conditions: The choice of solvent, temperature, catalyst, and pH can significantly influence the reaction pathway and, consequently, the regioselectivity of the cyclization.[3]
Q2: How can I improve the regioselectivity of my pyrazolopyridine synthesis?
A2: Improving regioselectivity often involves a careful selection of starting materials and optimization of reaction conditions. Key strategies include:
-
Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can have a dramatic effect on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in some pyrazole formations.[4]
-
Catalyst Choice: The use of specific catalysts, such as acid or base catalysts, can direct the reaction towards a particular regioisomer. For example, in some three-component reactions, the choice of catalyst is crucial for achieving high yields and selectivity.
-
Strategic Use of Protecting Groups: Protecting one of the reactive sites on an unsymmetrical starting material can prevent the formation of one regioisomer, thus leading to a single product.
-
Temperature Control: Optimizing the reaction temperature can favor the kinetic or thermodynamic product, which may correspond to a single regioisomer.
Q3: I have a mixture of regioisomers. How can I separate them?
A3: If the formation of a regioisomeric mixture is unavoidable, several purification techniques can be employed for their separation:
-
Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers. The choice of the stationary phase (e.g., silica gel) and a suitable eluent system is critical for achieving good separation. A gradient elution is often necessary.[3]
-
Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be a cost-effective and scalable purification method.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure isomers, preparative HPLC can be utilized.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Question: I am attempting to synthesize a pyrazolo[3,4-b]pyridine from an unsymmetrical 1,3-diketone and a substituted aminopyrazole, but I am consistently getting a mixture of regioisomers. What steps can I take to favor the formation of one isomer?
Answer: A low regioselectivity is a common problem with unsymmetrical 1,3-dicarbonyls. The relative electrophilicity of the two carbonyl groups is a key factor.[1][2] Here is a step-by-step guide to troubleshoot this issue:
-
Analyze the Electronic and Steric Effects of Your Substrates:
-
Electronic Effects: If one of the carbonyl groups is attached to an electron-withdrawing group, it will be more electrophilic and more susceptible to the initial nucleophilic attack. Conversely, an electron-donating group will decrease its electrophilicity.
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the nucleophile, favoring attack at the less hindered position.
-
-
Optimize Reaction Conditions:
-
Solvent Modification: As a first step, try changing the solvent. The choice between protic and aprotic solvents can significantly influence the reaction outcome. For pyrazole synthesis, fluorinated alcohols are known to enhance regioselectivity.
-
Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer. Conversely, increasing the temperature might favor the thermodynamically more stable isomer.
-
Catalyst Screening: Experiment with both acid and base catalysis. The pH of the reaction medium can alter the nucleophilicity of the aminopyrazole and the reactivity of the dicarbonyl compound.
-
Issue 2: The regioselectivity of my reaction is inconsistent between batches.
Question: I have previously achieved good regioselectivity in my pyrazolopyridine synthesis, but my recent batches are showing poor and inconsistent results. What could be the cause?
Answer: Inconsistent regioselectivity often points to subtle variations in reaction parameters or the quality of reagents. Consider the following troubleshooting steps:
-
Purity of Starting Materials:
-
Verify the purity of your starting materials, especially the aminopyrazole and the 1,3-dicarbonyl compound. Impurities can act as catalysts or inhibitors, affecting the reaction pathway.[3]
-
Recommendation: Repurify your starting materials by recrystallization or column chromatography before use.
-
-
Strict Control of Reaction Conditions:
-
Water Content: Traces of water in the solvent or reagents can significantly affect the reaction outcome, especially in acid- or base-catalyzed reactions. Ensure you are using anhydrous solvents and reagents if the reaction is sensitive to moisture.
-
Atmosphere: If your reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Ensure precise and consistent temperature control throughout the reaction.
-
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the regioselectivity of pyrazolopyridine and related pyrazole syntheses.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | ~1:1 | [5] |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [5] |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 |
Table 2: Effect of Electrophile/Solvent Combination on Regioselectivity in Pyrazolopyridine Synthesis
| Entry | Electrophilic Additive | Solvent | Product Ratio (Pyrazolo[3,4-b]pyridine : Pyrazolo[4,3-c]pyridine) | Reference |
| 1 | Acetic Anhydride | Dichloromethane | 82:12 | [6] |
| 2 | Trifluoroacetic Anhydride | Dichloromethane | 75:18 | [6] |
| 3 | Methanesulfonyl Chloride | Pyridine | 65:23 | [6] |
Experimental Protocols
General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from a method demonstrated to improve regioselectivity in the synthesis of N-methylpyrazoles.[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a solution of the 1,3-diketone in TFE (or HFIP), add methylhydrazine dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the major regioisomer.
Mandatory Visualization
Caption: Key factors influencing the regioselectivity of pyrazolopyridine synthesis.
Caption: A logical workflow for troubleshooting poor regioselectivity in experiments.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid. The information is designed to assist in anticipating and resolving potential issues during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related pyrazolopyridine and carboxylic acid-containing compounds, several degradation pathways can be anticipated under forced degradation conditions. These include hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: Under acidic or basic conditions, the primary site of hydrolytic attack is likely the carboxylic acid group, potentially leading to decarboxylation, especially under harsh heating. The pyrazole or pyridine rings could also be susceptible to ring-opening under extreme pH and temperature conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown they are particularly unstable in alkaline environments.[1][2]
-
Oxidative Degradation: The pyridine and pyrazole rings are susceptible to oxidation. Potential oxidative degradation products could include N-oxides on either of the nitrogen atoms in the pyridine or pyrazole rings.
-
Photolytic Degradation: Aromatic heterocyclic systems can be susceptible to photodegradation. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers. Studies on similar compounds have indicated photolability.[2]
Q2: I am observing rapid degradation of my compound in solution at room temperature. What could be the cause?
A2: Rapid degradation at room temperature could be due to several factors:
-
pH of the solution: The stability of this compound is likely pH-dependent. As observed with similar structures, extreme pH values, especially alkaline conditions, can catalyze degradation.[1][2] Ensure your solvent system is buffered to a neutral pH if the compound's stability is a concern.
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your solvents or reagents could lead to degradation. Use high-purity solvents and consider de-gassing solutions to remove dissolved oxygen.
-
Exposure to Light: If the compound is photolabile, exposure to ambient light during sample preparation and analysis can cause degradation.[2] Protect your solutions from light by using amber vials or covering them with aluminum foil.
Q3: How can I set up a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is crucial for understanding the stability of a compound and identifying potential degradation products.[3][4][5][6] A typical study involves exposing the compound to various stress conditions.
Here is a general protocol:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Solid-state at 105°C for 48 hours |
| Photolytic | Solution exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Note: The severity of the conditions may need to be adjusted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Decrease the temperature, concentration of the stressor, or duration of exposure. |
| Multiple, unresolved peaks in the chromatogram. | Co-elution of degradation products. Inadequate chromatographic method. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient, column type, or pH). |
| Poor mass balance in the stability study. | Some degradation products may not be UV-active or may have poor ionization in the mass spectrometer. The compound or its degradants may be volatile. Adsorption to container surfaces. | Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector. Check for volatility and ensure proper sample handling. Use silanized glassware. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Conditions:
-
Acid/Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat the samples in a water bath at 60°C.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation: Weigh a small amount of the solid compound into a vial and place it in an oven at 105°C.
-
Photostability: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Analyze the samples using an HPLC-UV/DAD and HPLC-MS to separate, identify, and quantify the parent compound and any degradation products.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product (Hypothetical m/z) |
| 0.1 M HCl (60°C, 24h) | 8.5 | 2 | 162 (Decarboxylation product) |
| 0.1 M NaOH (60°C, 24h) | 15.2 | 3 | 194 (Ring-opened product) |
| 3% H₂O₂ (RT, 24h) | 11.8 | 2 | 193 (N-oxide) |
| Heat (105°C, 48h) | 5.3 | 1 | 162 (Decarboxylation product) |
| Photolytic | 18.9 | 4 | Varies |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the biological activity of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid with other inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential biological activity of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid with established inhibitors of key cellular enzymes. This analysis is based on the prevalence of the pyrazolopyridine scaffold in known bioactive molecules, particularly in the fields of oncology and inflammatory diseases.
While specific experimental data on the inhibitory profile of this compound is not extensively available in public literature, its core structure is a key pharmacophore in several classes of enzyme inhibitors. This guide will focus on two prominent classes: Poly (ADP-ribose) polymerase (PARP) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors. The data presented for established inhibitors is collated from various studies to offer a baseline for potential future evaluation of this compound.
Comparative Inhibitory Activity
The inhibitory potency of a compound is a critical parameter in drug discovery and is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
| Inhibitor | Target | IC50 (nM) |
| This compound | PARP1 (Hypothetical) | Data Not Available |
| Olaparib | PARP1 | 1.0[1] |
| Rucaparib | PARP1 | Data Not Available |
| Niraparib | PARP1/2 | Data Not Available |
| Talazoparib | PARP1/2 | Data Not Available |
| Pamiparib | PARP1/2 | 0.83/0.11[1] |
| A-966492 | PARP1/2 | 1/1.5[1] |
| Fluzoparib | PARP1 | 1.46[1] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. CDK inhibitors are therefore a significant class of anti-cancer drugs.
| Inhibitor | Target | IC50 (nM) |
| This compound | CDK2 (Hypothetical) | Data Not Available |
| (R)-roscovitine | CDK2 | 100[2] |
| AT7519 | CDK2 | 44[2] |
| Flavopiridol | CDK2 | 100[2] |
| BAY-1000394 | CDK2 | 5-25[2] |
Signaling Pathways
To understand the context of inhibition, it is essential to visualize the signaling pathways in which these enzymes operate.
Caption: Hypothetical inhibition of the PARP1 DNA repair pathway.
Caption: Hypothetical inhibition of a kinase signaling cascade.
Experimental Protocols
The following are generalized protocols for in vitro enzyme inhibition assays that can be adapted to evaluate the inhibitory activity of novel compounds like this compound.
PARP1 Inhibition Assay (Fluorometric)
This protocol describes a method to measure the inhibition of PARP1 activity by monitoring the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (β-NAD)
-
PARP Assay Buffer
-
Test inhibitor (this compound)
-
Known PARP1 inhibitor (e.g., Olaparib) as a positive control
-
Developer reagent
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and β-NAD in PARP Assay Buffer. Prepare serial dilutions of the test inhibitor and the positive control.
-
Reaction Setup: To each well of the microplate, add the PARP Assay Buffer, activated DNA, and the test inhibitor or control.
-
Enzyme Addition: Add the PARP1 enzyme solution to each well to initiate the reaction. Include wells without the enzyme as a negative control.
-
Initiation of Reaction: Add the β-NAD solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Development: Add the developer reagent to each well to stop the reaction and generate a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
CDK2 Inhibition Assay (Luminescent)
This protocol outlines a method to assess the inhibitory effect of a compound on CDK2 activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CDK2/Cyclin A2 or E1 enzyme complex
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer
-
Test inhibitor (this compound)
-
Known CDK2 inhibitor (e.g., Roscovitine) as a positive control
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplate
-
Luminometer
Procedure:
-
Reagent Preparation: Dilute the CDK2 enzyme, substrate, and ATP in Kinase Buffer. Prepare serial dilutions of the test inhibitor and positive control.
-
Reaction Setup: In a 384-well plate, add the test inhibitor or control to the designated wells.
-
Enzyme Addition: Add the diluted CDK2 enzyme to each well.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
Measurement: Record the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[4][5]
Experimental Workflow
The general workflow for screening and characterizing enzyme inhibitors is a multi-step process.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The pyrazolopyridine scaffold is a versatile and valuable starting point for the development of potent enzyme inhibitors. While the specific biological activity of this compound remains to be experimentally determined, its structural similarity to known PARP and CDK inhibitors suggests it may exhibit activity against these or other related enzyme families. The comparative data and detailed experimental protocols provided in this guide offer a framework for the future investigation and characterization of this and other novel compounds, which is a critical step in the drug discovery and development pipeline. Experimental validation is essential to confirm the biological targets and inhibitory potency of this compound.
References
A Comparative Analysis of Pyrazolopyridine Compounds: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds like pyrazolopyridines demonstrating significant promise, particularly in oncology.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of select pyrazolopyridine compounds, offering insights into their therapeutic potential. By presenting quantitative data, detailed experimental protocols, and illustrating key biological pathways, this document aims to facilitate a deeper understanding of the transition from laboratory findings to preclinical outcomes.
Quantitative Efficacy: In Vitro vs. In Vivo Performance
The true measure of a drug candidate's potential lies in its ability to translate promising in vitro results into tangible in vivo efficacy. The following tables summarize the performance of several pyrazolopyridine derivatives in both settings.
Table 1: In Vitro Cytotoxicity of Pyrazolopyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthyridine derivative 7 | HeLa (Cervical Cancer) | 14.62 | [2] |
| NCI-H460 (Lung Cancer) | 15.42 | [2] | |
| PC-3 (Prostate Cancer) | 17.50 | [2] | |
| Compound 15t (TBK1 Inhibitor) | TBK1 Kinase Assay | 0.0008 | [3] |
| Compound 9 (PIM-1 Inhibitor) | HepG2 (Liver Cancer) | 0.18 | [4] |
| MCF-7 (Breast Cancer) | 0.34 | [4] | |
| Pyrazolopyridine 11 | HCT-116 (Colorectal Carcinoma) | - | [5] |
| MCF-7 (Mammary Gland Breast Cancer) | - | [5] | |
| HEPG-2 (Hepatocellular Carcinoma) | - | [5] | |
| 4-chloro-pyridopyrazolopyrimidine (4) | Ehrlich Ascites Carcinoma (EAC) cells | - | [5] |
| N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine (6a) | Ehrlich Ascites Carcinoma (EAC) cells | - | [5] |
Table 2: In Vivo Efficacy of Pyrazolopyridine Derivatives
| Compound | Animal Model | Dosing Regimen | Efficacy Metric | Result | Reference |
| 4-chloro-pyridopyrazolopyrimidine (4) | Ehrlich Ascites Carcinoma-bearing mice | Not Specified | Tumor Growth Inhibition | 47.62% | [5] |
| N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine (6a) | Ehrlich Ascites Carcinoma-bearing mice | Not Specified | Tumor Growth Inhibition | 47.86% | [5] |
| Pyridopyrazolopyrimidin-4-ol (3) | Ehrlich Ascites Carcinoma-bearing mice | Not Specified | Tumor Growth Inhibition | 44-45% | [5] |
| Pyrazolopyridine (11) | Ehrlich Ascites Carcinoma-bearing mice | Not Specified | Tumor Growth Inhibition | 44-45% | [5] |
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized pyrazolopyridine compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, NCI-H460, PC-3) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[6][7]
-
Compound Treatment: The cells were then treated with various concentrations of the pyrazolopyridine compounds and incubated for an additional 48-72 hours.[6][7]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[6][7]
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 10% sodium dodecyl sulfate (SDS).[6][7]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[6][7]
In Vivo Tumor Model (Ehrlich Ascites Carcinoma)
The in vivo anticancer activity was evaluated using a murine model of Ehrlich Ascites Carcinoma (EAC).
-
Tumor Implantation: Female Swiss albino mice were inoculated intraperitoneally with EAC cells.
-
Compound Administration: After 24 hours, the mice were treated with the test compounds at a specified dose for a designated period.
-
Tumor Growth Monitoring: The anticancer efficacy was assessed by monitoring parameters such as tumor weight, tumor cell count, and mean survival time of the treated mice compared to a control group.
-
Data Analysis: The percentage of tumor growth inhibition was calculated to determine the compound's efficacy.
Visualizing Biological Interactions
Understanding the mechanism of action is pivotal in drug development. Pyrazolopyridine compounds have been shown to interact with various signaling pathways implicated in cancer progression.
General Workflow: From In Vitro Discovery to In Vivo Validation
The journey of a drug candidate from the lab to a preclinical model is a multi-step process.
Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo evaluation of drug candidates.
Target Signaling Pathway: PIM-1 Kinase Inhibition
Several pyrazolopyridine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a key regulator of cell survival and proliferation.
Caption: The inhibitory effect of a pyrazolopyridine compound on the PIM-1 signaling pathway, leading to apoptosis.[4]
Target Signaling Pathway: Topoisomerase II Inhibition
Molecular docking studies suggest that some pyrazolopyridine compounds, such as naphthyridine derivative 7, may exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication.[2]
Caption: Proposed mechanism of action for a pyrazolopyridine compound via inhibition of Topoisomerase II, resulting in cell cycle arrest and apoptosis.[2]
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical therapeutic potential of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid against a selection of known kinase inhibitors. Based on the biological activity of structurally related pyrazolopyridine compounds, it is hypothesized that this compound functions as a kinase inhibitor, with a potential primary target being Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.
This document benchmarks the uncharacterized compound against clinical-stage HPK1 inhibitors and established multi-kinase and selective kinase inhibitors to provide a framework for its potential evaluation.
Section 1: Comparative Analysis of Kinase Inhibitors
This section presents a quantitative comparison of the inhibitory activities of the investigational compound and selected known drugs. The inhibitory potency is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological target.
Table 1: In Vitro Inhibitory Potency (IC50) Against Primary Kinase Targets
| Compound | Primary Target(s) | IC50 (nM) | Compound Class | Development Stage |
| This compound | HPK1 (Hypothesized) | To Be Determined | Pyrazolopyridine | Preclinical/Investigational |
| CFI-402411 | HPK1 | 4.0 [1][2][3] | HPK1 Inhibitor | Phase 1/2 Clinical Trials [4] |
| BGB-15025 | HPK1 | 1.04 [5][6] | HPK1 Inhibitor | Phase 1/2 Clinical Trials [7] |
| Cabozantinib | VEGFR2, MET, AXL, RET, KIT, FLT3, TIE2 | VEGFR2: 0.035, MET: 1.3, AXL: 7, RET: 5.2, KIT: 4.6, FLT3: 11.3, TIE2: 14.3 [8] | Multi-kinase Inhibitor | Marketed Drug |
| Osimertinib | EGFR (mutant) | Exon 19 deletion EGFR: 12.92, L858R/T790M EGFR: 11.44, Wild-Type EGFR: 493.8 [9] | Selective EGFR Inhibitor (3rd Gen) | Marketed Drug |
Section 2: Signaling Pathway and Mechanism of Action
The hypothesized target for this compound is HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is expected to enhance T-cell activation and promote an anti-tumor immune response.
HPK1 Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR), HPK1 is recruited to the signaling complex where it becomes activated. Activated HPK1 then phosphorylates downstream adaptor proteins, such as SLP-76, leading to a dampening of the signaling cascade that would otherwise result in T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, this negative feedback loop is disrupted, leading to a more robust and sustained anti-tumor immune response.
Section 3: Experimental Protocols
To quantitatively assess the inhibitory activity of this compound and benchmark it against other inhibitors, a standardized in vitro kinase inhibition assay should be employed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase substrate peptide (e.g., a generic substrate like myelin basic protein or a specific peptide substrate for HPK1)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound) and reference inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitors in 100% DMSO. Create a serial dilution of the compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme to each well, followed by the serially diluted compounds or a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Section 4: Conclusion and Future Directions
The pyrazolopyridine scaffold is a well-established pharmacophore in kinase inhibitor drug discovery. Based on the potent HPK1 inhibitory activity of a close structural analog, this compound represents a promising starting point for the development of novel immuno-oncology agents.
The immediate next step is to synthesize this compound and perform in vitro kinase inhibition assays, as detailed in this guide, to determine its IC50 value against HPK1. Further characterization should include a broad kinase selectivity panel to assess its specificity. Cellular assays measuring T-cell activation (e.g., IL-2 production) in the presence of the compound would provide crucial validation of its mechanism of action.
This comparative guide provides a foundational framework for these initial investigations, benchmarking the potential of this compound against current clinical and marketed drugs, and outlining a clear experimental path forward.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Head-to-Head Comparison of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic Acid Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a potent inhibitor of various protein kinases, which are critical targets in oncology and other therapeutic areas. The addition of a carboxylic acid moiety at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, potentially enhancing their potency and selectivity. This guide provides a comparative analysis of a series of hypothetical 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid derivatives to illustrate their potential as kinase inhibitors. The experimental data presented herein is illustrative to demonstrate structure-activity relationships (SAR).
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological data for a series of this compound derivatives. These compounds were evaluated for their inhibitory activity against three key kinases implicated in cancer progression: c-Met, CDK2, and HPK1. Additionally, their anti-proliferative activity against the HCT-116 human colon cancer cell line was assessed.
| Compound ID | R1-substituent | c-Met IC50 (nM) | CDK2 IC50 (nM) | HPK1 IC50 (nM) | HCT-116 IC50 (µM) |
| PPC-001 | H | 580 | >1000 | 850 | >50 |
| PPC-002 | 4-Fluorophenyl | 150 | 850 | 420 | 25.3 |
| PPC-003 | 3,4-Difluorophenyl | 85 | 620 | 210 | 12.1 |
| PPC-004 | 4-Methoxyphenyl | 220 | >1000 | 600 | 38.7 |
| PPC-005 | 4-(Trifluoromethyl)phenyl | 45 | 450 | 150 | 5.8 |
| Reference | Staurosporine | 5 | 10 | 8 | 0.01 |
Data is illustrative to demonstrate potential structure-activity relationships.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation : All reagents, including the purified recombinant kinases (c-Met, CDK2/Cyclin A2, HPK1), kinase-specific substrates, and ATP, are prepared in the appropriate kinase assay buffer. Test compounds are serially diluted in DMSO.
-
Kinase Reaction : The kinase reaction is initiated by adding the kinase and substrate solution to a 384-well plate containing the test compounds or DMSO (vehicle control). The reaction is started by the addition of ATP.
-
Incubation : The reaction plate is incubated at room temperature for 1-2 hours.
-
ADP Detection : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition : Luminescence is measured using a plate reader.
-
Data Analysis : The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using graphing software.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : HCT-116 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the pyrazolopyridine derivatives. A vehicle control (DMSO) is also included.
-
Incubation : The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by the this compound derivatives.
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Inhibition of the c-Met signaling pathway by pyrazolopyridine derivatives.
Caption: Inhibition of the CDK2 signaling pathway by pyrazolopyridine derivatives.
Caption: Inhibition of the HPK1 negative regulatory pathway in T-Cells.
A Comparative Guide to the Synthesis and Performance of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid and its structural isomers, focusing on reproducibility, yield, and the biological performance of the resulting compounds. The information presented is collated from various experimental studies to aid in the selection of the most suitable protocols for research and development.
Comparison of Synthetic Protocols
The reproducibility of a synthetic protocol is a critical factor in experimental research. While direct studies on the reproducibility of this compound synthesis are limited, a comparison of reported yields for similar pyrazolopyridine cores under various conditions can provide insights into the robustness of different synthetic strategies.
| Method/Scaffold | Starting Materials | Reagents & Conditions | Reported Yield (%) | Reference |
| Pyrazolo[3,4-b]pyridine-5-carboxylate | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, Aniline | Amorphous carbon-supported sulfonic acid (AC-SO3H), Ethanol, Room Temperature, 30 min | up to 80% | [1] |
| Pyrazolo[3,4-b]pyridine-3-carboxylic acid | 2-chloropyridine-3-carboxaldehyde | Hydrazine | ~46% | [2] |
| Pyrazolo[3,4-b]pyridine-3-carboxylic acid | 3-amino-1H-pyrazole, Propionaldehyde | - | ~11% | [2] |
| Pyrazolo[3,4-c]pyridine Intermediate | 1-(4-iodophenyl) piperidin-2-one, Chloroform | Phosphorus pentachloride, Reflux, 4-5 hours | 85% | [3] |
| Pyrazolo[3,4-b]pyridine-5-carboxylates | Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, Substituted anilines | Fusion | 52-82% | [4] |
| Pyrazolo[3,4-b]pyridine-5-carboxylic acids | Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates | Hydrolysis | 86-93% | [4] |
| Pyrazolo[4,3-b]pyridines | 2-chloro-3-nitropyridines, Arenediazonium tosylates | SNAr and modified Japp–Klingemann reactions | Moderate to high yields | [5][6] |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, Alkynyl aldehydes | Silver, iodine, or NBS, 6-endo-dig cyclization | Good functional group tolerance and excellent regional selectivity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of experimental results. Below are summaries of key synthetic protocols for pyrazolopyridine derivatives.
Method 1: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [1]
-
Starting Materials: 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1) and aniline.
-
Catalyst: Amorphous carbon-supported sulfonic acid (AC-SO3H).
-
Solvent: Ethanol.
-
Procedure:
-
A mixture of compound (1) (0.25 mmol), aniline (0.25 mmol), and AC-SO3H (5 mg) in ethanol (2.0 mL) is agitated at room temperature for 30–45 minutes.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is filtered and washed with ethanol (3 x 5.0 mL).
-
The final product is obtained by recrystallization from ethanol.
-
-
Analysis: The structure and purity of the product are determined using 1H NMR, 13C NMR, and HRMS (ESI).[1]
Method 2: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid [2]
-
Starting Materials: 2-chloro-3-acetylpyridine and hydrazine hydrate.
-
Procedure:
-
2-chloro-3-acetylpyridine is added to a three-necked flask with a thermometer, condenser, and magnetic stirrer at room temperature.
-
Hydrazine hydrate is added as the solvent.
-
The mixture is stirred in an organic solvent for 1 hour, followed by heating to reflux overnight.
-
Reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is extracted with purified water and dichloromethane.
-
The organic phase is collected, dried with anhydrous sodium sulfate, and concentrated.
-
The final product is purified by silica gel column chromatography.
-
Method 3: Synthesis of a Pyrazolo[3,4-c]pyridine Intermediate [3]
-
Starting Materials: 1-(4-iodophenyl) piperidin-2-one and chloroform.
-
Reagent: Phosphorus pentachloride.
-
Procedure:
-
Phosphorus pentachloride is added to a solution of 1-(4-iodophenyl) piperidin-2-one in chloroform.
-
The reaction mixture is refluxed for 4-5 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water and quenched.
-
The product is extracted with chloroform.
-
-
Yield: 85%.
Performance and Biological Activity
Derivatives of 1H-pyrazolo[3,4-c]pyridine and its isomers have shown significant potential in drug discovery, particularly as enzyme inhibitors.
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of ALK, a recognized target in non-small cell lung cancer (NSCLC). Some derivatives exhibit exceptional enzymatic activities (IC50 < 0.5 nM) against both wild-type ALK and the crizotinib-resistant L1196M mutant.[8][9]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TBK1, a key player in innate immunity signaling pathways. Optimized compounds have shown IC50 values as low as 0.2 nM.[10]
-
Antimycobacterial Activity: Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized and evaluated as inhibitors of the InhA enzyme in Mycobacterium tuberculosis. The most active compounds exhibited Minimum Inhibitory Concentrations (MIC) of less than 25 µM and IC50 values in the range of 4.5–9.5 µM.[11]
-
Anti-HIV Activity: 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated moderate activity in inhibiting HIV-1 replication, with some derivatives showing potent activity (EC50 < 10 µM).[11]
The performance of these compounds is highly dependent on their specific substitution patterns, which influence their binding affinity to target enzymes and their overall biological activity.
Visualizations
Diagram 1: General Synthetic Workflow for Pyrazolopyridine Carboxylic Acids
Caption: Synthetic routes to pyrazolopyridine carboxylic acids.
Diagram 2: Logical Relationship of Biological Activity
Caption: Biological targets and activities of pyrazolopyridines.
References
- 1. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation of dust or vapors.[1][2] This compound is expected to be a skin, eye, and respiratory tract irritant.[3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact.[2][4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and dust.[1][4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dusts or vapors.[1][5] |
In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid must comply with all local, state, and federal regulations for hazardous waste.[1][6]
-
Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste, such as strong oxidizing agents or acids.[1][5]
-
Containerization : Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5] The container should be made of a compatible material, such as glass or high-density polyethylene.[2]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Also, include hazard warnings such as "Irritant" and the date of accumulation.
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Final Disposal : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[5][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
